Hsd17B13-IN-84
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12Cl2F3N3O3S |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O3S/c20-12-5-10(6-13(21)15(12)28)16(29)27-18-14(26-8-31-18)17(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
JTYZVTPRWSLLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-84: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-84 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have strongly implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, making it a compelling therapeutic target.[2][3] this compound, a dichlorophenol derivative, demonstrates significant inhibitory activity against HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of HSD17B13. The enzyme HSD17B13 catalyzes the conversion of various steroids and other lipid molecules, utilizing NAD+ as a cofactor.[3] The precise endogenous substrate of HSD17B13 in the context of liver disease is still under investigation, but known substrates include estradiol, leukotriene B4, and retinol.[2] By binding to the enzyme, this compound likely competes with the substrate and/or the cofactor, thereby preventing the catalytic conversion of the substrate. This inhibition is thought to mimic the protective effects observed in individuals with naturally occurring loss-of-function mutations in the HSD17B13 gene.
Quantitative Data
The inhibitory potency of this compound and other relevant inhibitors is summarized below. The data for this compound is derived from patent literature, specifically from the international patent application WO2022103960, where it is referred to as compound 182. For comparative purposes, data for the well-characterized HSD17B13 inhibitor, BI-3231, is also included.
| Compound | Target | IC50 (μM) | Substrate | Source |
| This compound (Compound 182) | HSD17B13 | <0.1 | Estradiol | WO2022103960[1] |
| BI-3231 | human HSD17B13 | 0.001 | Estradiol | Thamm S, et al. (2023) |
| BI-3231 | mouse HSD17B13 | 0.013 | Estradiol | Thamm S, et al. (2023) |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the proposed role of HSD17B13 in the progression of NAFLD and the mechanism of action for this compound. HSD17B13 is localized to lipid droplets in hepatocytes and its expression is upregulated in NAFLD.[4][5] The enzymatic activity of HSD17B13 is implicated in lipid metabolism and pro-inflammatory pathways, such as NF-κB and MAPK signaling.[6] By inhibiting HSD17B13, this compound is expected to reduce the production of downstream metabolites that contribute to cellular stress, inflammation, and fibrosis.
Caption: Proposed mechanism of this compound in hepatocytes.
Experimental Workflow: HSD17B13 Enzymatic Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like this compound on HSD17B13. This is a representative protocol based on methods described in the literature for HSD17B13 inhibitor characterization.
Caption: Workflow for HSD17B13 enzymatic inhibition assay.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol is a generalized representation based on methodologies for characterizing HSD17B13 inhibitors.
Objective: To determine the in vitro potency of this compound in inhibiting human HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Substrate: β-estradiol (e.g., 15 µM final concentration)
-
Cofactor: NAD+ (e.g., 500 µM final concentration)
-
Test Compound: this compound dissolved in DMSO
-
Detection Reagent: NADH-Glo™ Detection Reagent or similar
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compound solutions into the wells of a 384-well plate.
-
Enzyme and Cofactor Addition: Prepare a solution of recombinant HSD17B13 and NAD+ in assay buffer. Add this solution to the wells containing the test compound.
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of β-estradiol in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to each well. This reagent contains luciferase, which generates a luminescent signal proportional to the amount of NADH produced.
-
Signal Measurement: Incubate the plate at room temperature for a further 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the control wells (containing DMSO instead of the inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, which is expected to ameliorate the downstream pathological effects associated with HSD17B13 in the liver. The provided data and protocols offer a foundational understanding for researchers and drug developers working on HSD17B13-targeted therapies. Further characterization of this compound's selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Hsd17B13-IN-84: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hsd17B13-IN-84 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a technical guide for researchers in the field of drug discovery and development. The information is compiled from publicly available data, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH.[1][2][4] This protective effect has positioned HSD17B13 as a promising target for therapeutic intervention. The enzyme is involved in the metabolism of steroids, fatty acids, and retinol, and its dysregulation is linked to hepatic lipid accumulation and inflammation.[1][5]
Discovery of this compound
This compound was identified as a potent inhibitor of HSD17B13 through inhibitor screening campaigns. This dichlorophenol-containing compound, also referred to as compound 182 in patent literature, has demonstrated significant inhibitory activity against HSD17B13.
Quantitative Biological Data
The primary inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound (Compound 182) | HSD17B13 | Estradiol | < 0.1 µM | WO2022103960 |
Synthesis of this compound
The synthesis of this compound is described in patent WO2022103960. While a detailed step-by-step protocol for this specific compound is not provided, a general synthetic scheme for analogous dichlorophenol HSD17B13 inhibitors is outlined. The following represents a plausible, representative synthesis based on the general methods described in the patent.
Disclaimer: The following protocol is a representative example and may require optimization.
Representative Synthetic Protocol
The synthesis of dichlorophenol HSD17B13 inhibitors generally involves a multi-step sequence. The core structure is typically assembled through coupling reactions, followed by modifications to introduce the dichlorophenol moiety and other key functional groups.
General Scheme:
A common route involves the coupling of a substituted heterocyclic core with a dichlorophenol-containing fragment. The specific reagents and reaction conditions would be tailored to the desired final compound.
Example Intermediates and Reactions (based on general schemes for similar compounds):
-
Step 1: Synthesis of a functionalized heterocyclic intermediate. This could involve standard heterocyclic chemistry, such as condensation reactions or metal-catalyzed cross-coupling reactions.
-
Step 2: Synthesis of a dichlorophenol-containing building block. This may involve halogenation of a phenol precursor or functionalization of a commercially available dichlorophenol.
-
Step 3: Coupling of the two fragments. This is often achieved using a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Step 4: Final modifications and purification. This may include deprotection steps, further functional group interconversions, and purification by chromatography (e.g., column chromatography, HPLC).
Note: The exact details for the synthesis of this compound (example 182) would require access to the specific experimental procedures within the patent's supporting information, which is not publicly available.
Experimental Protocols for Biological Evaluation
The characterization of this compound and other inhibitors relies on robust enzymatic and cell-based assays.
HSD17B13 Enzymatic Assay (NADH-Glo™ Assay)
This assay measures the activity of HSD17B13 by quantifying the production of NADH, a product of the dehydrogenase reaction.
-
Principle: The conversion of a substrate (e.g., estradiol) by HSD17B13 in the presence of NAD+ produces NADH. The amount of NADH is then determined using a luciferase-based detection reagent (NADH-Glo™).
-
Protocol:
-
Recombinant human HSD17B13 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The NADH-Glo™ detection reagent is added, which contains an enzyme that consumes NADH and generates a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
Cellular HSD17B13 Assay
This assay evaluates the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Principle: A cell line overexpressing HSD17B13 is treated with a substrate that can be converted by the enzyme. The inhibitor's efficacy is determined by measuring the reduction in product formation.
-
Protocol:
-
A suitable human cell line (e.g., HEK293 or HepG2) is transiently or stably transfected to overexpress human HSD17B13.
-
The cells are plated and treated with various concentrations of the test inhibitor.
-
The substrate (e.g., estradiol or a synthetic substrate) is added to the cells.
-
After an incubation period, the cell culture medium or cell lysate is collected.
-
The amount of product (e.g., estrone) is quantified using a suitable analytical method, such as LC-MS/MS or a specific immunoassay.
-
The cellular IC50 value is determined by plotting the product concentration against the inhibitor concentration.
-
Signaling Pathways and Biological Context
HSD17B13 is integrated into key cellular pathways relevant to the pathogenesis of NAFLD and NASH. Understanding these pathways provides a rationale for HSD17B13 inhibition.
Lipid Metabolism
HSD17B13 is localized to lipid droplets and is believed to play a role in hepatic lipid homeostasis. Its inhibition is hypothesized to modulate lipid droplet dynamics and reduce the accumulation of triglycerides in hepatocytes.
Caption: Role of HSD17B13 in Hepatic Lipid Metabolism.
Inflammatory Signaling
Chronic inflammation is a hallmark of NASH progression. HSD17B13 activity has been linked to pro-inflammatory signaling pathways in the liver.
Caption: HSD17B13 and Pro-inflammatory Signaling in the Liver.
Retinol Metabolism
HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Dysregulation of retinoid metabolism is implicated in liver disease.
Caption: Involvement of HSD17B13 in Retinol Metabolism.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the function of HSD17B13 and a promising starting point for the development of therapeutics for NAFLD and NASH. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in relevant disease models. The detailed experimental protocols and understanding of the biological pathways provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
The Role of HSD17B13 in Hepatocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a key player in hepatocyte lipid metabolism and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, genetic variants, role in signaling pathways, and its potential as a therapeutic target.
Core Function and Localization in Hepatocytes
HSD17B13 is an enzyme primarily found in hepatocytes, where it associates with intracellular lipid droplets.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][3] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets, suggesting a role in lipid accumulation.[2] While initially thought to directly promote steatosis, some studies indicate that HSD17B13's role may be more complex, potentially influencing the composition and dynamics of lipid droplets rather than simply increasing triglyceride content.[4]
Enzymatic Activity and Substrates
The precise endogenous substrates of HSD17B13 are still under active investigation. In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] Other potential substrates include steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4. The enzymatic activity of HSD17B13 appears to be dependent on its localization to lipid droplets and the presence of the cofactor NAD+.
Impact of Genetic Variants on Liver Disease
Human genetic studies have been instrumental in elucidating the role of HSD17B13 in liver disease. A specific splice variant, rs72613567:TA, results in a loss-of-function of the HSD17B13 protein.[6] Carriers of this variant have a significantly reduced risk of developing various chronic liver diseases.
Quantitative Data on the Protective Effects of HSD17B13 Variants
The following tables summarize the quantitative data on the protective effects of HSD17B13 loss-of-function variants against the development and progression of liver diseases.
Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Liver Disease Risk
| Liver Disease | Population | Effect of TA Allele | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Citation |
| Alcoholic Liver Disease | European | Reduced risk (heterozygotes) | 42% reduction | - | [7] |
| Alcoholic Liver Disease | European | Reduced risk (homozygotes) | 53% reduction | - | [7] |
| Alcoholic Cirrhosis | European | Reduced risk (heterozygotes) | 42% reduction | - | [7] |
| Alcoholic Cirrhosis | European | Reduced risk (homozygotes) | 73% reduction | - | [7] |
| Alcoholic Liver Disease | Chinese Han | Decreased risk | 19% reduction | - | [7] |
| Alcoholic Liver Disease | European | Protective effect | 0.73 | 0.65 - 0.82 | [6] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | European | Protective effect | 0.64 | 0.49 - 0.83 | [6] |
| Hepatitis C | European | Protective effect | 0.71 | 0.60 - 0.85 | [6] |
| Hepatocellular Carcinoma (HCC) in ALD | European | Protective effect | 0.64 | 0.46 - 0.87 | [6] |
| Any Liver Disease | Meta-analysis | Substantial protection | 0.73 | 0.61 - 0.87 | [8] |
| Liver Cirrhosis | Meta-analysis | Substantial protection | 0.81 | 0.76 - 0.88 | [8] |
| Hepatocellular Carcinoma (HCC) | Meta-analysis | Substantial protection | 0.64 | 0.53 - 0.77 | [8] |
| Liver-related Complications | Multi-ethnic Asian | Lower incidence (homozygous TA) | HR: 0.004 | 0.00 - 0.64 | [9] |
Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Histology
| Parameter | HSD17B13 Variant | Effect | Citation |
| Alanine Aminotransferase (ALT) | rs72613567 | Reduced levels | [2][10] |
| Aspartate Aminotransferase (AST) | rs72613567 | Reduced levels | [2][10] |
| Histological features of NASH (inflammation, ballooning, fibrosis) | rs72613567 | Decreased severity | [2] |
| Hepatocyte ballooning | rs72613567 homozygous TA | Lower grade | [9] |
Signaling Pathways Involving HSD17B13
HSD17B13 is integrated into key metabolic and fibrotic signaling pathways within the liver.
Lipid Metabolism Pathway
The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[11][12] LXRα, a nuclear receptor involved in lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, upregulating its transcription.[11][12][13] HSD17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation.[2] This pathway contributes to de novo lipogenesis and lipid droplet expansion.
Fibrosis Pathway
Recent evidence suggests a novel role for HSD17B13 in liver fibrosis by influencing the activation of hepatic stellate cells (HSCs).[14][15] Active HSD17B13 in hepatocytes upregulates the expression and secretion of transforming growth factor beta-1 (TGF-β1), a potent pro-fibrogenic cytokine.[14][15] Secreted TGF-β1 then acts on neighboring HSCs, inducing their activation and the production of extracellular matrix proteins, such as collagen, leading to fibrosis.[14][15][16] Loss-of-function variants of HSD17B13 disrupt this process, providing a mechanism for their protective effect against fibrosis.
HSD17B13 as a Therapeutic Target
The strong genetic validation for the protective role of HSD17B13 loss-of-function has made it an attractive therapeutic target for chronic liver diseases. The primary strategies being pursued are RNA interference (RNAi) and small molecule inhibitors.
-
RNA Interference (RNAi): RNAi therapeutics, such as Rapirosiran (formerly ALN-HSD and ARO-HSD), are designed to specifically degrade HSD17B13 mRNA in hepatocytes, thereby reducing the production of the HSD17B13 protein.[17][18][19] Phase 1 clinical trials have shown that these agents are well-tolerated and lead to a robust, dose-dependent reduction in hepatic HSD17B13 mRNA.[17][18][19]
-
Small Molecule Inhibitors: Several small molecule inhibitors of HSD17B13's enzymatic activity are in preclinical and early clinical development.[20][21] For example, BI-3231 has been shown to inhibit triglyceride accumulation and restore lipid metabolism in in vitro models.[20] These inhibitors aim to phenocopy the protective effects of the genetic loss-of-function variants.
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13.
Principle: HEK293 cells are transfected with an expression vector for HSD17B13. The cells are then incubated with all-trans-retinol. The conversion of retinol to retinaldehyde and retinoic acid is quantified by high-performance liquid chromatography (HPLC).
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in appropriate culture vessels.
-
Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Substrate Incubation:
-
24-48 hours post-transfection, replace the culture medium with a medium containing all-trans-retinol (typically in the low micromolar range).
-
Incubate the cells for a defined period (e.g., 8 hours).
-
-
Extraction of Retinoids:
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane or a mixture of acetonitrile and butanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Separate the retinoids using an appropriate mobile phase gradient.
-
Detect and quantify retinol, retinaldehyde, and retinoic acid using a UV detector at a specific wavelength (e.g., 340 nm).
-
-
Data Analysis:
Lipid Droplet Staining and Quantification in Hepatocytes
This method is used to visualize and quantify the accumulation of neutral lipids in lipid droplets within cultured hepatocytes.
Principle: Neutral lipids within lipid droplets are stained with a lipophilic fluorescent dye, such as BODIPY 493/503 or Oil Red O. The stained lipid droplets are then visualized by fluorescence microscopy and the lipid content can be quantified.
Methodology using BODIPY 493/503:
-
Cell Culture and Treatment:
-
Plate hepatocytes (e.g., HepG2 or primary hepatocytes) on coverslips or in imaging-compatible plates.
-
Treat the cells with fatty acids (e.g., oleic acid) to induce lipid droplet formation.
-
-
Fixation:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Incubate the cells with a working solution of BODIPY 493/503 (typically 0.5-2 µg/mL) in PBS for 15-30 minutes at room temperature, protected from light.[23][]
-
(Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
-
Quantification:
-
Acquire images from multiple random fields of view for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total fluorescence intensity of the lipid droplets per cell.[23][]
-
Experimental Workflow for Studying HSD17B13 in a High-Fat Diet (HFD) Mouse Model
Conclusion
HSD17B13 is a critical regulator of lipid metabolism and fibrotic signaling in hepatocytes. The strong protective effect of its loss-of-function variants against a spectrum of chronic liver diseases has established it as a high-priority therapeutic target. Ongoing research into its precise enzymatic function and the development of potent and specific inhibitors hold great promise for the future treatment of NAFLD, NASH, and other liver disorders. This guide provides a foundational understanding of HSD17B13's role in hepatocytes, which will be essential for researchers and drug developers working to translate these genetic insights into novel therapies.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. [PDF] TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 | Semantic Scholar [semanticscholar.org]
- 17. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 19. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 23. 2.7. Lipid Staining and Imaging [bio-protocol.org]
In-Depth Technical Guide to Hsd17B13-IN-84 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation for target engagement studies of Hsd17B13-IN-84, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document outlines detailed experimental protocols for biochemical and cellular assays to confirm and characterize the interaction of this compound with its target.
Introduction to HSD17B13 and this compound
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family. Its expression is significantly upregulated in the livers of patients with NAFLD. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it a compelling target for therapeutic intervention.
This compound is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for the conversion of estradiol. Understanding the direct interaction of this inhibitor with its target protein in various experimental systems is crucial for its development as a therapeutic agent. This guide details the necessary assays to establish target engagement, from purified protein systems to cellular models.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related inhibitors, providing a benchmark for experimental outcomes.
| Parameter | Inhibitor | Value | Assay Conditions | Reference |
| IC50 | This compound | < 0.1 µM | Enzymatic assay with Estradiol as substrate | [1] |
| IC50 | BI-3231 | 2.5 nM (human) | Enzymatic assay | [2] |
| IC50 | BI-3231 | Double-digit nM | Cellular assay | [1] |
| Thermal Shift (ΔTm) | BI-3231 | 16.7 K | nanoDSF with 5 µM BI-3231 and NAD+ |
Experimental Protocols
This section provides detailed protocols for key target engagement studies.
Biochemical Assays for HSD17B13 Activity
Biochemical assays are fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of purified HSD17B13. The enzyme's activity can be monitored by detecting the production of NADH or the conversion of a substrate to its product.
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of substrates like estradiol or retinol.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD+
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
This compound
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include control wells with DMSO only (vehicle control) and wells without enzyme (negative control).
-
Add the HSD17B13 enzyme to each well (final concentration 50-100 nM).
-
Add the substrate (e.g., 10-50 µM Estradiol) and NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay directly measures the conversion of the substrate to its product, providing a direct readout of enzyme activity.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 100 mM Tris (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20
-
NAD+
-
Substrate (e.g., Estradiol)
-
This compound
-
1536-well assay plates
-
Acoustic liquid handler (e.g., Echo)
-
RapidFire Mass Spectrometry system
Procedure:
-
Use an acoustic liquid handler to dispense nanoliter volumes of this compound in DMSO into a 1536-well plate.
-
Add the HSD17B13 enzyme, NAD+, and substrate to the wells to start the reaction.
-
Incubate the reaction for a specific time at room temperature.
-
Quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the plate using a RapidFire Mass Spectrometry system to quantify the amount of product formed.
-
Determine the IC50 value as described for the luminescence assay.
Target Engagement Confirmation with Thermal Shift Assay (TSA)
Thermal shift assays, such as Differential Scanning Fluorimetry (DSF) or nanoDSF, are powerful methods to confirm the direct binding of an inhibitor to its target protein. Binding of the inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer (e.g., PBS or a buffer optimized for protein stability)
-
This compound
-
NAD+ (as binding of some inhibitors is NAD+-dependent)
-
SYPRO Orange dye (for DSF)
-
nanoDSF instrument (e.g., Prometheus)
Procedure (nanoDSF):
-
Prepare a solution of HSD17B13 protein in the assay buffer.
-
Prepare samples containing the protein, this compound at a fixed concentration (e.g., 5-10 µM), and NAD+. Include a DMSO vehicle control.
-
Load the samples into the nanoDSF capillaries.
-
Place the capillaries in the instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
The instrument will monitor the change in intrinsic tryptophan fluorescence as the protein unfolds.
-
The software will calculate the melting temperature (Tm) for each sample.
-
A significant increase in the Tm in the presence of this compound compared to the vehicle control confirms target engagement.
Cellular Target Engagement Assays
Cellular assays are essential to demonstrate that the inhibitor can cross the cell membrane and engage with its target in a physiological context.
This assay measures the retinol dehydrogenase activity of HSD17B13 in cells.
Materials:
-
HEK293 or HepG2 cells
-
Plasmids for expressing HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
All-trans-retinol
-
This compound
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 or HepG2 cells in culture plates.
-
Transfect the cells with the HSD17B13 expression plasmid.
-
After 24-48 hours, treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).
-
Add all-trans-retinol (e.g., 2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Harvest the cells and extract the retinoids.
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC.
-
A dose-dependent decrease in the production of retinaldehyde in the presence of this compound indicates cellular target engagement.
CETSA measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates. A specific protocol for HSD17B13 is not widely published, but a general protocol that can be adapted is provided below.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Treat the cells with this compound or vehicle (DMSO) for 1-3 hours in a CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble HSD17B13 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations: Workflows and Pathways
HSD17B13 Signaling and Inhibition
Caption: HSD17B13 enzymatic activity and its inhibition by this compound.
Biochemical Assay Workflow
Caption: General workflow for HSD17B13 biochemical inhibition assays.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical player in hepatic lipid droplet metabolism and a key therapeutic target for chronic liver diseases. This technical guide provides a comprehensive overview of the core functions of HSD17B13, detailing its enzymatic activities, regulatory pathways, and interactions with other proteins on the lipid droplet surface.
Core Concepts: HSD17B13 as a Lipid Droplet-Associated Enzyme
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets (LDs).[1][2][3] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] While initially of unknown function, it is now established that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5][6] This enzymatic function is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[6][7]
Genetic studies have been pivotal in uncovering the role of HSD17B13 in liver disease. Loss-of-function variants of HSD17B13, most notably the rs72613567 polymorphism, are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[4][5][8] This protective effect has positioned HSD17B13 as a promising target for the development of novel therapies for NAFLD and other chronic liver conditions.
Quantitative Data on HSD17B13 Function and Disease Association
The following tables summarize key quantitative data from various studies on HSD17B13, providing a clear comparison of its impact on liver disease markers and lipid metabolism.
| HSD17B13 Variant | Associated Phenotype | Effect Size | Population | Reference |
| rs72613567 (TA allele) | Reduced risk of NAFLD (heterozygotes) | 17% (95% CI 8–25) | 46,544 obese individuals of European descent | [5] |
| rs72613567 (TA allele) | Reduced risk of NAFLD (homozygotes) | 30% (95% CI 13–43) | 46,544 obese individuals of European descent | [5] |
| rs72613567 (TA allele) | Reduced risk of NASH cirrhosis (heterozygotes) | 26% (95% CI 7–40) | 46,544 obese individuals of European descent | [5] |
| rs72613567 (TA allele) | Reduced risk of NASH cirrhosis (homozygotes) | 49% (95% CI 15–69) | 46,544 obese individuals of European descent | [5] |
| rs6834314 (minor allele) | Increased steatosis | - | 768 adult Caucasians with biopsy-proven NAFLD | [9] |
| rs6834314 (minor allele) | Decreased inflammation, ballooning, Mallory-Denk bodies | - | 768 adult Caucasians with biopsy-proven NAFLD | [9] |
| Experimental Model | Condition | Key Findings | Reference |
| Human Liver Samples | NAFLD | 5.9-fold higher HSD17B13 expression in NAFLD patients | [6] |
| Mouse Model (AAV8-Hsd17b13 overexpression) | High-Fat Diet | Significantly increased total triacylglycerol (TG) content | [10] |
| Mouse Model (AAV8-Hsd17b13 overexpression) | High-Fat Diet | Significantly decreased total phosphatidylcholine (PC) and free fatty acid (FA) content | [10] |
| Hsd17b13 Knockout Mice | Aged (22 months) | Notable alterations in triglycerides, diglycerides, phosphatidylcholines, phosphatidylethanolamines, phosphatidylglycerols, and ceramides | [11][12] |
| Hsd17b13 Knockdown Mice (shRNA) | High-Fat Diet | Markedly improved hepatic steatosis; decreased serum ALT and FGF21 levels | [13][14][15] |
Signaling and Regulatory Pathways
The expression and activity of HSD17B13 are tightly regulated. A key pathway involves the liver X receptor-α (LXR-α) and the sterol regulatory element-binding protein-1c (SREBP-1c). LXR-α induces HSD17B13 expression via SREBP-1c, and in turn, HSD17B13 promotes SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipogenesis.[5]
HSD17B13 also interacts with other key proteins involved in lipid metabolism at the lipid droplet surface. It has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides.[16] This interaction is thought to modulate lipolysis. Furthermore, genetic variants of HSD17B13 can mitigate the detrimental effects of the PNPLA3 I148M mutation, a major genetic risk factor for NAFLD.[5][17] Recent evidence also points to an interaction between HSD17B13 and Rab2A, a Golgi-localized protein, suggesting a role in the communication between lipid droplets and the Golgi apparatus for VLDL secretion.[18][19]
Experimental Protocols
This section outlines detailed methodologies for key experiments used to investigate the function of HSD17B13.
Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the enzymatic activity of HSD17B13 in converting retinol to retinaldehyde.
Materials:
-
Cell lysates or purified HSD17B13 protein
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetonitrile for reaction quenching
-
HPLC system with a UV detector
Protocol:
-
Prepare the reaction mixture containing the reaction buffer, NAD+, and cell lysate/purified protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding all-trans-retinol.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of retinaldehyde produced. The elution of retinol and retinaldehyde is monitored by UV absorbance.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
This method is used to determine if HSD17B13 physically interacts with other proteins, such as ATGL.
Materials:
-
Cell lysate from cells co-expressing tagged HSD17B13 and the protein of interest
-
Antibody against the tag on HSD17B13 (e.g., anti-FLAG or anti-HA)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Western blotting reagents
Protocol:
-
Lyse the cells to release the protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the HSD17B13 tag overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluate by western blotting using an antibody against the protein of interest to confirm its interaction with HSD17B13.
Cellular Localization by Immunofluorescence
This technique is used to visualize the subcellular localization of HSD17B13 on lipid droplets.
Materials:
-
Hepatocytes or other suitable cell lines
-
Primary antibody against HSD17B13
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Grow cells on coverslips.
-
Induce lipid droplet formation if necessary (e.g., by treating with oleic acid).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against HSD17B13.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Stain for lipid droplets and nuclei.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of HSD17B13 in relation to lipid droplets and the nucleus using a confocal microscope.
Conclusion and Future Directions
HSD17B13 is a multifaceted protein that plays a significant role in hepatic lipid droplet metabolism. Its enzymatic activity, regulatory networks, and interactions with other key metabolic proteins underscore its importance in maintaining lipid homeostasis. The protective effects of its loss-of-function variants against chronic liver diseases have made it a compelling target for therapeutic intervention.
Future research should focus on elucidating the full range of its endogenous substrates and the precise molecular mechanisms by which its loss of function confers protection. Further investigation into its interactions with other lipid droplet proteins will provide a more complete picture of its role in the dynamic regulation of lipid storage and mobilization. The development of specific and potent inhibitors of HSD17B13 holds great promise for the treatment of NAFLD and other related metabolic disorders.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. Rab2A-mediated Golgi-lipid droplet interactions support very-low-density lipoprotein secretion in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
Hsd17B13-IN-84: A Technical Guide for Investigating NAFLD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving a confluence of genetic predisposition and metabolic insults. A key player that has emerged in this landscape is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme.
Expression of HSD17B13 is markedly upregulated in both patients and murine models of NAFLD.[1] Overexpression of HSD17B13 in the liver promotes the accumulation of lipids.[1] Conversely, genetic variants that result in a loss of HSD17B13 function have been shown to be protective against the progression of NAFLD to more severe forms like NASH and fibrosis.[2][3] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and associated liver diseases.
Hsd17B13-IN-84 is a potent small molecule inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for Estradiol, a known substrate of the enzyme.[4] While specific preclinical data for this compound in the context of NAFLD is not extensively available in public literature, this technical guide provides a comprehensive framework for its investigation. The methodologies and expected outcomes are based on the established role of HSD17B13 in NAFLD pathogenesis and data from analogous HSD17B13 inhibitor programs.[1][5][6] This document is intended to serve as a thorough resource for researchers aiming to elucidate the therapeutic potential of this compound in NAFLD.
Quantitative Data Summary
The following tables present a summary of expected quantitative data from in vitro and in vivo studies of this compound, based on the known biology of HSD17B13 and reported data from similar inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | Substrate | Expected IC50 (nM) |
| HSD17B13 Enzymatic Activity | Recombinant Human HSD17B13 | Estradiol | <100 |
| HSD17B13 Enzymatic Activity | Recombinant Human HSD17B13 | Retinol | <500 |
| Cellular HSD17B13 Activity | HEK293 cells overexpressing hHSD17B13 | Estradiol | <1000 |
| Lipid Accumulation | Oleic acid-treated Huh7 cells | - | EC50 <5000 |
| Inflammatory Gene Expression (e.g., IL-6, TNF-α) | LPS-stimulated HepG2 cells | - | EC50 <5000 |
| Fibrosis Marker Expression (e.g., α-SMA, COL1A1) | TGF-β1-treated LX-2 cells | - | EC50 <5000 |
Table 2: In Vivo Efficacy of this compound in a CDAA-HFD Mouse Model of NASH
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Liver Histology | |||
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.2 ± 0.6 | 3.1 ± 0.5** |
| Fibrosis Stage | 2.8 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| Serum Biomarkers | |||
| Alanine Aminotransferase (ALT) (U/L) | 150 ± 25 | 95 ± 18* | 70 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 120 ± 20 | 80 ± 15 | 60 ± 12** |
| Hepatic Gene Expression (Fold Change vs. Vehicle) | |||
| Col1a1 | 1.0 | 0.6 ± 0.1 | 0.4 ± 0.08 |
| Tgfb1 | 1.0 | 0.7 ± 0.1* | 0.5 ± 0.09 |
| Timp1 | 1.0 | 0.65 ± 0.12 | 0.45 ± 0.1** |
| Liver Biochemistry | |||
| Triglyceride Content (mg/g liver) | 85 ± 12 | 60 ± 9 | 45 ± 7 |
| Hydroxyproline Content (μg/g liver) | 250 ± 40 | 180 ± 30* | 130 ± 25 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet.
Experimental Protocols
In Vitro Assays
1. HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on recombinant human HSD17B13.
-
Materials: Recombinant human HSD17B13 protein, NAD+, Estradiol or Retinol (substrate), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 384-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, NAD+, and the test compound.
-
Initiate the reaction by adding the substrate (Estradiol or Retinol).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the production of NADH using a fluorescent plate reader (Excitation/Emission ~340/460 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Cellular HSD17B13 Activity Assay
-
Objective: To assess the inhibitory effect of this compound in a cellular context.
-
Materials: HEK293 cells stably overexpressing human HSD17B13, cell culture medium, Estradiol, this compound, 96-well plates.
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Add Estradiol to the medium and incubate for a further 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of Estrone (the product of Estradiol oxidation by HSD17B13) in the supernatant using LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. Hepatocyte Lipid Accumulation Assay
-
Objective: To evaluate the effect of this compound on lipid accumulation in a cellular model of steatosis.
-
Materials: Huh7 or HepG2 cells, cell culture medium, oleic acid, this compound, Oil Red O stain, Bodipy 493/503 stain, 96-well plates.
-
Procedure:
-
Seed hepatocytes in 96-well plates.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.
-
Co-treat the cells with various concentrations of this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Stain intracellular lipid droplets with Oil Red O or Bodipy 493/503.
-
Quantify lipid accumulation by measuring the absorbance of extracted Oil Red O at ~500 nm or by fluorescence microscopy/high-content imaging for Bodipy.
-
Determine the EC50 value for the reduction in lipid accumulation.
-
In Vivo Studies
1. Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer a single dose of this compound via oral gavage or intravenous injection.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
2. Efficacy Study in a NASH Mouse Model
-
Objective: To assess the therapeutic efficacy of this compound in a diet-induced mouse model of NASH.
-
Animals: Male C57BL/6J mice.
-
Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) for 12-16 weeks to induce steatohepatitis and fibrosis.
-
Procedure:
-
After the induction of NASH, randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake.
-
At the end of the treatment period, collect blood for serum biomarker analysis (ALT, AST).
-
Harvest livers for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis), gene expression analysis (qRT-PCR for fibrosis and inflammation markers), and biochemical analysis (triglyceride and hydroxyproline content).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
The inhibition of HSD17B13 presents a highly promising and genetically validated strategy for the treatment of NAFLD and its progression to NASH. While direct and comprehensive public data on this compound is currently limited, the experimental framework provided in this guide offers a robust approach to thoroughly characterize its therapeutic potential. By systematically evaluating its in vitro potency and its in vivo efficacy in relevant preclinical models of NAFLD, researchers can elucidate the role of this compound in mitigating steatosis, inflammation, and fibrosis. The successful execution of these studies will be critical in advancing our understanding of HSD17B13 biology and in the development of novel therapeutics for patients suffering from chronic liver disease.
References
- 1. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 in Liver Fibrosis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the genetic, molecular, and pathological role of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in the progression of liver fibrosis, providing a comprehensive resource for the scientific community.
Introduction
Chronic liver disease is a global health crisis, with non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), emerging as leading causes of liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2] The pathogenesis of these diseases is complex, involving a dynamic interplay of genetic and environmental factors.[1] Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific, lipid droplet-associated protein, has garnered significant attention.[2][3] Compelling human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are strongly associated with a reduced risk of developing progressive liver disease, including fibrosis.[1][4] This discovery has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[5][6] This technical guide provides a comprehensive overview of the current understanding of HSD17B13's role in liver fibrosis, with a focus on its genetic variants, molecular function, and the experimental methodologies used to investigate this novel protein.
HSD17B13: Gene, Protein, and Function
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes known to be involved in the metabolism of steroids and other lipids.[7] The HSD17B13 gene is primarily expressed in the liver, specifically within hepatocytes.[7][8] The HSD17B13 protein localizes to the surface of lipid droplets, intracellular organelles responsible for the storage of neutral lipids.[2][3] This localization is critical to its function and is mediated by specific domains within the protein.[9]
The precise enzymatic function of HSD17B13 is an area of active investigation. In vitro studies have shown that it possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[3] Additionally, it is suggested to be involved in the metabolism of other bioactive lipids and steroids.[4][10] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[3]
Genetic Variants of HSD17B13 and Protection Against Liver Fibrosis
The most significant breakthrough in understanding the role of HSD17B13 in liver disease came from large-scale human genetic studies. These studies identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are associated with protection against the entire spectrum of NAFLD, from simple steatosis to NASH, fibrosis, cirrhosis, and HCC.[1][2]
The most well-characterized of these is the rs72613567:TA variant, a splice variant that results in a truncated, enzymatically inactive protein.[4][11] Individuals carrying this loss-of-function variant exhibit a significantly lower risk of developing advanced liver disease.[3] This protective effect has been observed across various etiologies of chronic liver disease, including NAFLD, alcoholic liver disease (ALD), and chronic hepatitis C infection.[2][10][12]
Quantitative Data on the Protective Effects of HSD17B13 Variants
The following tables summarize the key quantitative data from major studies on the association between HSD17B13 variants and the risk of liver disease.
| HSD17B13 Variant | Liver Disease Outcome | Population | Odds Ratio (OR) or Risk Reduction | 95% Confidence Interval (CI) | Reference |
| rs72613567 (per allele) | NAFLD Progression to NASH | European Descent (Obese) | 17% reduced risk (Heterozygotes) | 8-25% | [3] |
| 30% reduced risk (Homozygotes) | 13-43% | [3] | |||
| NASH Cirrhosis | 26% reduced risk (Heterozygotes) | 7-40% | [3] | ||
| 49% reduced risk (Homozygotes) | 15-69% | [3] | |||
| Cirrhosis | Danish General Population | 15% decreased risk (per minor allele) | 0.74-0.98 | [3] | |
| Cirrhosis-associated Mortality | 49% decreased risk (per minor allele) | 0.32-0.81 | [3] | ||
| Alcoholic Liver Disease | European Participants | 42% reduced risk (Heterozygotes) | - | [5] | |
| 53% reduced risk (Homozygotes) | - | [5] | |||
| Alcoholic Cirrhosis | 42% reduced risk (Heterozygotes) | - | [5] | ||
| 73% reduced risk (Homozygotes) | - | [5] | |||
| Hepatocellular Carcinoma | European Participants | OR = 0.65 (Heterozygotes) | - | [5] | |
| OR = 0.28 (Homozygotes) | - | [5] | |||
| NASH | Biopsy-proven NAFLD | OR = 0.612 | 0.388-0.964 | [11] | |
| Fibrosis | Biopsy-proven NAFLD | OR = 0.590 | 0.361-0.965 | [11] | |
| rs9992651 | NAFLD Development | Histologically-confirmed NAFLD | OR = 0.74 | 0.671-0.826 | [1][3] |
| rs13118664 | NAFLD Development | Histologically-confirmed NAFLD | OR = 0.74 | 0.667-0.821 | [1][3] |
| rs6834314 | NAFLD and NASH | Multi-ethnic Asian Cohort | Inversely associated | - |
Proposed Mechanisms of Action
The precise mechanisms by which loss of HSD17B13 function protects against liver fibrosis are still being elucidated, but several compelling hypotheses have emerged.
Regulation of Retinoid Metabolism
Wild-type HSD17B13 is known to catalyze the conversion of retinol to retinaldehyde.[3] A leading hypothesis suggests that the loss of this enzymatic activity in individuals with protective variants alters retinoid signaling in the liver. This may impact the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix and the development of fibrosis.
Figure 1: Proposed mechanism of HSD17B13 in retinoid metabolism and its impact on HSC activation.
Modulation of Pyrimidine Catabolism
Recent studies have linked the protective effects of HSD17B13 variants to the inhibition of pyrimidine catabolism.[10][13] Specifically, loss of HSD17B13 function is associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[13] This alteration in pyrimidine metabolism may protect against liver fibrosis, a mechanism that is currently under intense investigation.
Figure 2: The proposed role of HSD17B13 in pyrimidine catabolism and liver fibrosis.
Interaction with Adipose Triglyceride Lipase (ATGL)
HSD17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides stored in lipid droplets.[4] This interaction may modulate lipolysis within hepatocytes, and the loss of HSD17B13 function could alter this process, thereby influencing the cellular lipid environment and downstream inflammatory and fibrotic pathways.
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function has made it an attractive target for the development of novel therapeutics for NASH and liver fibrosis.[6][14] Both small molecule inhibitors and RNA interference (RNAi) therapies aimed at reducing HSD17B13 activity are currently in preclinical and clinical development.[6][15]
Experimental Protocols
Investigating the function of HSD17B13 requires a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in HSD17B13 research. These protocols provide a solid foundation but may require optimization for specific experimental conditions and reagents.
Western Blotting for HSD17B13 Protein Expression
This protocol outlines the general steps for detecting HSD17B13 protein levels in liver tissue lysates or cell extracts.
-
Protein Extraction:
-
Homogenize liver tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for HSD17B13 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Immunofluorescence for HSD17B13 Localization
This protocol describes the visualization of HSD17B13's subcellular localization, particularly on lipid droplets.
-
Cell Culture and Treatment:
-
Grow hepatocytes (e.g., HepG2 or primary hepatocytes) on glass coverslips.
-
To induce lipid droplet formation, treat cells with oleic acid (e.g., 200-400 µM) for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against HSD17B13 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Lipid Droplet and Nuclear Staining:
-
Stain for lipid droplets using a neutral lipid stain such as BODIPY 493/503 or Nile Red.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Co-Immunoprecipitation for HSD17B13 Protein Interactions
This protocol is for investigating the interaction between HSD17B13 and a putative binding partner, such as ATGL.
-
Cell Lysis and Pre-clearing:
-
Lyse cells expressing HSD17B13 and the protein of interest in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against HSD17B13 or the interacting protein (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting, probing for both HSD17B13 and the putative interacting protein.
-
HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the enzymatic activity of HSD17B13.[9]
-
Cell Transfection:
-
Seed HEK293 or other suitable cells in a multi-well plate.
-
Transfect cells with an expression vector for wild-type HSD17B13, a variant of interest, or an empty vector control.
-
-
Substrate Incubation:
-
24-48 hours post-transfection, add all-trans-retinol (e.g., 2-5 µM) to the culture medium.
-
Incubate for a defined period (e.g., 6-8 hours).
-
-
Retinoid Extraction and Analysis:
-
Harvest the cells and culture medium.
-
Extract retinoids using a suitable organic solvent (e.g., hexane).
-
Separate and quantify the levels of retinol and the product, retinaldehyde, using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the enzymatic activity by determining the amount of retinaldehyde produced, normalized to the total protein concentration of the cell lysate.
-
Figure 3: A generalized workflow for Western Blot analysis of HSD17B13.
Conclusion and Future Directions
The discovery of the protective role of HSD17B13 loss-of-function variants in liver fibrosis represents a paradigm shift in our understanding of the genetic architecture of chronic liver disease. This has opened up exciting new avenues for the development of targeted therapies. While significant progress has been made, several key questions remain. Future research should focus on:
-
Elucidating the definitive in vivo substrates and enzymatic functions of HSD17B13.
-
Further dissecting the molecular mechanisms by which HSD17B13 variants confer hepatoprotection.
-
Evaluating the long-term safety and efficacy of therapeutic agents targeting HSD17B13.
A deeper understanding of HSD17B13 biology will be crucial for translating this important genetic discovery into novel and effective treatments for patients with liver fibrosis. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to this endeavor.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. research.stowers.org [research.stowers.org]
- 5. Rat 17-beta hydroxysteroid dehydrogenase (HSD17B13) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. HSD17B13 | Abcam [abcam.com]
- 13. embopress.org [embopress.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
HSD17B13 Inhibition: A Technical Guide to Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chemical probes available for the study of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This document details the available data, experimental protocols, and relevant biological pathways to facilitate research and drug development efforts targeting HSD17B13. While the initial query specified Hsd17B13-IN-84, this guide also extensively covers the more thoroughly characterized and publicly available chemical probe, BI-3231.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[2] This has positioned HSD17B13 as a promising therapeutic target for NAFLD. The enzyme is known to metabolize a variety of substrates, including steroids and other lipids.[3]
Chemical Probes for HSD17B13
Two notable chemical probes for HSD17B13 are this compound and BI-3231. While both are inhibitors of HSD17B13, the extent of their public characterization differs significantly.
This compound
This compound is a commercially available inhibitor of HSD17B13.[4]
Quantitative Data for this compound
| Parameter | Value | Substrate | Source |
| IC50 | <0.1 μM | Estradiol | [4] |
BI-3231: A Well-Characterized Chemical Probe
BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13 that is available to the scientific community for open-science research.[5] It serves as a valuable tool for elucidating the biological functions of HSD17B13.
Quantitative Data for BI-3231
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 1 nM | Human | Biochemical | [2] |
| IC50 | 13 nM | Mouse | Biochemical | [2] |
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic | |
| Cellular IC50 | 11 ± 5 nM | Human (HEK cells) | Cellular | [2] |
| ΔTm | 16.7 K | Human | nanoDSF (in presence of NAD+) |
Selectivity Profile of BI-3231
| Off-Target | Value | Assay Type | Source |
| HSD17B11 | IC50 > 10 µM | Enzymatic | [2] |
| PTGS2 (COX2) | 49% control at 10 µM | Eurofins Safety Screen (44 targets) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these chemical probes. Below are generalized methodologies for key experiments.
Biochemical HSD17B13 Inhibition Assay
This assay measures the direct inhibition of recombinant HSD17B13 enzyme activity.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound.
-
Incubate for a defined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction.
-
Quantify the amount of product formed using a suitable detection method (e.g., mass spectrometry or a fluorescence-based assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular HSD17B13 Target Engagement Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Reagents and Materials:
-
A suitable cell line expressing HSD17B13 (e.g., HEK293 cells overexpressing HSD17B13).
-
Cell culture medium and supplements.
-
Substrate that can be metabolized by the cells (e.g., estradiol).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Analytical method to quantify the substrate and its metabolite (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium.
-
Incubate for a period to allow for substrate metabolism.
-
Collect the cell culture supernatant or cell lysate.
-
Extract the substrate and its metabolite.
-
Quantify the levels of the substrate and metabolite using LC-MS/MS.
-
Calculate the inhibition of substrate metabolism at each compound concentration to determine the cellular IC50.
-
Signaling Pathways and Biological Context
HSD17B13 is localized to lipid droplets in hepatocytes and plays a role in lipid metabolism. Its inhibition is thought to be protective against the progression of NAFLD.
Caption: HSD17B13's role in hepatic lipid metabolism and NAFLD.
Experimental and Logical Workflows
The characterization of a chemical probe for HSD17B13 typically follows a structured workflow.
References
- 1. uniprot.org [uniprot.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. HSD17B13 Antibody Supplier | CAS | AOBIOUS [aobious.com]
The Enzymatic Core of HSD17B13: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Hydroxysteroid (17β) Dehydrogenase 13's Catalytic Activity, Substrate Specificity, and Role in Liver Disease
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a critical enzyme in hepatic lipid metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, designed for researchers, scientists, and drug development professionals. A striking feature of HSD17B13 is that genetic variants leading to a loss of its enzymatic function are associated with a reduced risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1][2]. This protective effect underscores the importance of understanding the intricate details of its catalytic mechanism and substrate specificity.
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, characterized by its NAD(P)+-dependent oxidoreductase activity[3]. The enzyme is predominantly expressed in the liver and is uniquely localized to the surface of lipid droplets, cellular organelles central to lipid and energy homeostasis. This localization is crucial for its function and is mediated by specific N-terminal domains.
This guide will delve into the known substrates of HSD17B13, present the available quantitative data on its enzymatic activity, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of HSD17B13 Enzymatic Activity
The following tables summarize the known substrates and available kinetic parameters for human HSD17B13. It is important to note that comprehensive kinetic data for HSD17B13 is still emerging in the scientific literature.
Table 1: Known Substrates of Human HSD17B13
| Substrate Class | Specific Substrate(s) | Enzymatic Reaction | Reference(s) |
| Steroids | 17β-estradiol | Oxidation to estrone | [4] |
| Retinoids | all-trans-retinol, all-trans-retinal | Oxidation to all-trans-retinal and all-trans-retinoic acid, respectively | [1][4] |
| Eicosanoids | Leukotriene B4 | Oxidation | [4] |
Table 2: Kinetic Parameters of Human HSD17B13
| Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Assay Conditions | Reference(s) |
| 17β-estradiol | 6.08 µM | 0.94 nmol/min/mg protein | Not Reported | Not Reported | In vitro assay with purified protein | [4] |
| all-trans-retinol | Not Reported | Not Reported | Not Reported | Not Reported | Cell-based assays | [1][5] |
Note: The enzymatic activity of HSD17B13 has been described as significantly lower than that of other hydroxysteroid dehydrogenases, such as HSD17B2, when using β-estradiol as a substrate. However, direct comparative quantitative data remains limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature to characterize HSD17B13's enzymatic activity are provided below.
Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This protocol is adapted from studies demonstrating the retinol dehydrogenase activity of HSD17B13 in a cellular context.
a. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are seeded in 6-well plates at a density that allows for ~70-80% confluency on the day of transfection.
-
Cells are transiently transfected with a mammalian expression vector encoding full-length human HSD17B13 or a variant of interest. An empty vector is used as a negative control. Transfection can be performed using standard lipid-based transfection reagents according to the manufacturer's instructions.
b. Substrate Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing all-trans-retinol (typically 2-5 µM). The retinol is usually dissolved in ethanol, with the final ethanol concentration in the medium kept below 0.5% (v/v) to avoid cellular toxicity.
-
Cells are incubated with the retinol-containing medium for a defined period, typically 6-8 hours, at 37°C in a CO2 incubator.
c. Sample Collection and Preparation:
-
After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are harvested by scraping and collected in a suitable buffer. A portion of the cell lysate is reserved for protein quantification using a standard method like the bicinchoninic acid (BCA) assay.
-
For retinoid extraction, the remaining cell lysate is subjected to a liquid-liquid extraction procedure, typically using a mixture of organic solvents like hexane and ethyl acetate.
d. Product Quantification by High-Performance Liquid Chromatography (HPLC):
-
The extracted retinoids are dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
The samples are analyzed by normal-phase HPLC equipped with a UV detector.
-
The separation of retinol, retinaldehyde, and retinoic acid is achieved using a silica column and an isocratic mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid).
-
The concentration of the products (retinaldehyde and retinoic acid) is determined by comparing the peak areas to a standard curve generated with known concentrations of retinoid standards.
-
The enzymatic activity is typically expressed as the amount of product formed per unit of total protein per unit of time.
In Vitro Enzymatic Activity Assay using NADH-Glo™ Detection System
This protocol is suitable for measuring the activity of purified HSD17B13 with substrates like β-estradiol.
a. Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate stock solution (e.g., 17β-estradiol in DMSO).
-
NAD+ solution.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
NADH-Glo™ Detection Reagent (Promega).
-
384-well white assay plates.
b. Assay Procedure:
-
A reaction mixture is prepared in the wells of a 384-well plate containing the assay buffer, NAD+, and the substrate at the desired final concentrations.
-
The enzymatic reaction is initiated by the addition of the purified HSD17B13 enzyme.
-
The reaction is allowed to proceed for a specific time (e.g., 60-120 minutes) at room temperature or 37°C.
-
Following the incubation, an equal volume of NADH-Glo™ Detection Reagent is added to each well. This reagent contains a reductase, a proluciferin reductase substrate, and a luciferase. The reductase converts the proluciferin substrate to luciferin in the presence of NADH generated by HSD17B13. The luciferase then uses the luciferin to produce a luminescent signal.
-
The plate is incubated for an additional 60 minutes at room temperature to allow for the development of the luminescent signal.
c. Data Analysis:
-
The luminescence is measured using a plate reader.
-
The amount of NADH produced is proportional to the luminescent signal. A standard curve can be generated using known concentrations of NADH to quantify the amount of product formed.
-
The enzymatic activity is calculated and expressed as the rate of product formation (e.g., nmol/min/mg of protein).
Mandatory Visualizations
Signaling Pathway of HSD17B13 Regulation in Hepatocytes
References
- 1. researchgate.net [researchgate.net]
- 2. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-84: A Technical Guide to its Effects on Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver disease. This has spurred the development of small molecule inhibitors to mimic this protective effect. Hsd17B13-IN-84 is a potent inhibitor of HSD17B13, with a known inhibitory effect on the metabolism of estradiol. This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its effects on steroid metabolism, based on publicly available data. Due to the limited availability of detailed proprietary data for this compound, this guide also incorporates information from other disclosed HSD17B13 inhibitors to provide a broader context for researchers in the field.
Introduction to HSD17B13
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, a large family of enzymes primarily involved in the metabolism of steroid hormones, as well as other lipids and fatty acids.[1][2][3] HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[4][5] While its precise physiological functions are still under investigation, studies have implicated HSD17B13 in hepatic lipid and retinol metabolism.[6][7] The enzyme is known to catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids and is capable of metabolizing a range of substrates, including steroids and bioactive lipids.[1][2]
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid homeostasis.[1][8] This regulatory pathway underscores the enzyme's role in metabolic processes within the liver.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of the HSD17B13 enzyme. While detailed information about this specific compound is limited in the public domain, it has been identified as a potent inhibitor with a reported IC50 of less than 0.1 μM for the inhibition of estradiol metabolism.[9] This indicates a direct effect on steroid processing and highlights its potential as a tool to probe the function of HSD17B13 in steroid metabolism and as a potential therapeutic agent.
Quantitative Data
Comprehensive quantitative data for this compound are not widely available in peer-reviewed literature. The table below summarizes the known information for this compound and provides examples of data from other publicly disclosed HSD17B13 inhibitors for comparative purposes.
| Parameter | This compound | BI-3231 (Example) | INI-822 (Example) | Reference |
| Biochemical IC50 | < 0.1 µM (Estradiol) | 1.4 µM (Estradiol) | Low nM potency | [5][9] |
| Inhibition Constant (Ki) | Not Available | Single-digit nM (human) | Not Available | [5] |
| Cellular EC50 | Not Available | Double-digit nM (human) | Not Available | [5] |
| Selectivity | Not Available | >100-fold vs. HSD17B11 | >100-fold vs. other HSD17B family members | [5] |
| Pharmacokinetics | Not Available | Good oral bioavailability in mice, rats, and dogs | Suitable for once-daily oral dosing in humans | [1][5] |
Note: Data for BI-3231 and INI-822 are provided as illustrative examples of typical parameters evaluated for HSD17B13 inhibitors and may not be representative of this compound.
Effect on Steroid Metabolism
The primary known function of HSD17B family members is the catalysis of the reversible oxidation/reduction of steroids at position 17. HSD17B13 has been shown to be involved in the metabolism of estradiol.[9] The inhibition of this activity by this compound suggests that this compound can modulate the levels of active and inactive steroid hormones within the liver.
The broader impact of this compound on the steroidome is not yet fully characterized. A comprehensive understanding would require profiling a panel of steroid hormones in the presence of the inhibitor in relevant cellular and in vivo models.
Signaling Pathways and Experimental Workflows
HSD17B13 Regulatory and Metabolic Pathway
The expression of HSD17B13 is controlled by key regulators of lipid metabolism, and the enzyme itself acts on steroid substrates. The following diagram illustrates this relationship and the point of inhibition by this compound.
Caption: HSD17B13 regulatory and metabolic pathway with inhibition.
Experimental Workflow for Inhibitor Characterization
The characterization of HSD17B13 inhibitors like this compound typically involves a series of in vitro and cellular assays. The following diagram outlines a general workflow.
Caption: General workflow for HSD17B13 inhibitor characterization.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized protocols based on methodologies reported for other HSD17B13 inhibitors and commercially available assay kits.
In Vitro HSD17B13 Enzymatic Assay (NAD(P)H-Glo™ Based)
This protocol is adapted from Liu et al. (2023) and the Promega NAD(P)H-Glo™ Detection System technical manual.[8][10]
Objective: To determine the in vitro potency of this compound in inhibiting the conversion of a steroid substrate.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 80 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol (e.g., 12 µM final concentration) and NAD+ (e.g., 500 µM final concentration) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of recombinant HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 4 µL of the detection reagent to each well to stop the enzymatic reaction and initiate the luminescence signal.
-
Incubate at room temperature for 40-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Steroid Conversion Assay (LC-MS/MS Based)
This protocol is a generalized procedure for assessing the effect of an inhibitor on steroid metabolism in a cellular context.
Objective: To quantify the effect of this compound on the conversion of a precursor steroid to its product in a cell-based model.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Steroid precursor (e.g., estrone or another 17-ketosteroid)
-
Internal standards for LC-MS/MS analysis
-
Solvents for extraction (e.g., methyl tert-butyl ether)
-
LC-MS/MS system
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.
-
Add the steroid precursor to the cell culture medium.
-
Incubate for a specific time to allow for metabolic conversion.
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction of the steroids from the supernatant using an appropriate organic solvent, after adding internal standards.
-
Evaporate the organic solvent and reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of the precursor and product steroids.
-
Calculate the extent of steroid conversion and the inhibitory effect of this compound to determine the EC50 value.
Future Directions
The development of potent and selective HSD17B13 inhibitors like this compound holds significant promise for the treatment of chronic liver diseases. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Detailed in vitro and in vivo characterization of this compound, including its pharmacokinetic and pharmacodynamic properties, is crucial.
-
Elucidation of Steroidogenic Effects: A thorough investigation of the impact of this compound on the complete steroid hormone profile in preclinical models will provide a better understanding of its potential on- and off-target effects.
-
In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of liver disease is necessary to establish its therapeutic potential.
-
Structural Biology: Co-crystallization of Hsd17B13 with this compound would provide valuable insights for structure-based drug design and the development of next-generation inhibitors.
Conclusion
This compound is a potent inhibitor of HSD17B13 with demonstrated activity against estradiol metabolism. While detailed public data on this specific compound is limited, the broader research on HSD17B13 inhibitors highlights a promising therapeutic strategy for liver diseases. This technical guide provides a framework for understanding the mechanism of action of this compound and the experimental approaches to further characterize its effects on steroid metabolism. Continued research in this area is essential to fully realize the therapeutic potential of targeting HSD17B13.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8g84 - Crystal structures of HSD17B13 complexes - Summary - Protein Data Bank Japan [pdbj.org]
- 3. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS techniques for the analysis of steroid panel in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD(P)H-Glo™ Detection System Protocol [fi.promega.com]
Methodological & Application
Application Notes: In Vitro Assay for Hsd17B13-IN-84
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is implicated in hepatic lipid metabolism, catalyzing the conversion of various lipid substrates, including steroids and retinol, using NAD+ as a cofactor.[2][3] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and it is considered a pathogenic protein in the disease's development.[4] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3] This protective effect makes HSD17B13 a promising therapeutic target for chronic liver diseases.[5][6]
Hsd17B13-IN-84 is a potent inhibitor of HSD17B13, developed for research in the context of NAFLD.[7] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a biochemical enzymatic assay.
HSD17B13 Metabolic Pathway
HSD17B13 is localized to the endoplasmic reticulum and redistributes to lipid droplets upon their formation.[2] The enzyme catalyzes the NAD+-dependent oxidation of substrates like β-estradiol and retinol to estrone and retinaldehyde, respectively.[2][3] This activity is linked to the regulation of lipid metabolism and, when dysregulated, can contribute to hepatocyte injury and inflammation.[4][8] Inhibition of HSD17B13 enzymatic activity is a key strategy for mitigating the progression of liver disease.
Figure 1: HSD17B13 cellular function and inhibition.
Quantitative Data
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
| Inhibitor | Target | Assay Substrate | IC50 (µM) |
| This compound | HSD17B13 | Estradiol | < 0.1 |
| Data sourced from MedchemExpress.[7] |
Experimental Protocols
Protocol: HSD17B13 In Vitro Enzymatic Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of this compound by measuring the activity of purified HSD17B13 enzyme via a bioluminescent assay that quantifies NADH production.
Principle:
HSD17B13 utilizes NAD+ as a cofactor to oxidize its substrate (β-estradiol), resulting in the production of NADH.[9] The amount of NADH produced is directly proportional to the enzyme's activity. The NAD(P)H-Glo™ Detection System uses a reductase enzyme to reduce a proluciferin substrate in the presence of NADH, generating luciferin. This luciferin is then consumed by a luciferase enzyme to produce a light signal that is quantified with a luminometer.[9] An inhibitor will decrease the rate of NADH production, leading to a reduced light signal.
Materials and Reagents:
-
Enzyme: Purified, recombinant human HSD17B13 protein
-
Inhibitor: this compound
-
Substrate: β-estradiol (Sigma, E8875 or equivalent)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) (Sigma, N8285 or equivalent)
-
Detection System: NAD(P)H-Glo™ Detection System (Promega, G9061 or equivalent)
-
Assay Buffer: 25-40 mM Tris-HCl, pH 7.4-7.6, 0.01-0.02% Triton X-100 or Tween 20.[9][10]
-
Solvent: 100% DMSO
-
Assay Plates: 384-well, white, opaque plates (Corning 3824 or equivalent)
-
Equipment: Luminometer or multi-mode plate reader
Experimental Workflow
Figure 2: Workflow for HSD17B13 enzymatic inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (e.g., 1:3.162) in 100% DMSO to create a concentration response curve. The top concentration should be sufficient to achieve full inhibition (e.g., starting at a 50x final assay concentration of 4 mM to achieve a top final concentration of 80 µM).[9]
-
Dispense 80 nL of each compound concentration into duplicate wells of a 384-well assay plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.
-
-
Reagent Preparation (prepare fresh):
-
Substrate Mix: In assay buffer, prepare a solution containing β-estradiol and NAD+. Final assay concentrations should be approximately 12 µM for β-estradiol and 500 µM for NAD+.[9]
-
Enzyme Solution: Dilute the purified HSD17B13 protein in assay buffer to achieve a final assay concentration of approximately 30-100 nM.[9][10] Keep the enzyme on ice.
-
-
Assay Execution:
-
To the compound-containing plates, add 2 µL/well of the Substrate Mix.
-
Initiate the enzymatic reaction by adding 2 µL/well of the Enzyme Solution. The final reaction volume will be ~4 µL.
-
Mix the plate gently (e.g., brief shaking or centrifugation).
-
Incubate the plate in the dark at room temperature for 2 hours.[9]
-
-
Signal Detection:
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
After the 2-hour reaction incubation, add 3 µL/well of the prepared detection reagent.
-
Incubate the plate in the dark at room temperature for 1 hour to allow the luminescent signal to stabilize.[9]
-
Measure the luminescence using a compatible plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-enzyme control) from all other wells.
-
Normalize the data by setting the average signal from the DMSO-only wells (no inhibitor) to 100% activity and the signal from a fully inhibited control (or lowest signal) to 0% activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC50 value. Statistical software such as GraphPad Prism can be used for this analysis.[5]
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
Application Note & Protocol: A Cell-Based Assay for Screening HSD17B13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a critical player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][4] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing progressive liver disease, fibrosis, and hepatocellular carcinoma.[4] This protective effect conferred by reduced enzymatic activity makes HSD17B13 a compelling therapeutic target for the development of novel treatments for liver disorders.[1][5]
This application note provides a detailed protocol for a robust, high-throughput cell-based assay designed to identify and characterize inhibitors of HSD17B13. The assay measures the retinol dehydrogenase (RDH) activity of HSD17B13, which catalyzes the conversion of retinol to retinaldehyde, a key step in retinoid metabolism.[6][7][8] The protocol utilizes a commercially available luminescent assay to detect the production of NADH, a co-enzyme generated during the dehydrogenase reaction, providing a sensitive and reproducible method for inhibitor screening.
HSD17B13 Function and Signaling
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[4][6] Its expression is transcriptionally regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1][4][9] The primary enzymatic function characterized for assay development is its NAD+-dependent retinol dehydrogenase (RDH) activity, converting retinol into retinaldehyde.[4][6][7] Inhibition of this activity is the therapeutic goal for mitigating the progression of liver disease.
Figure 1. HSD17B13 transcriptional regulation and enzymatic function.
Assay Principle
This protocol describes a cell-based assay using Human Embryonic Kidney 293 (HEK293) cells engineered to stably overexpress human HSD17B13.[10][11][12] The enzymatic activity is determined by supplying the cells with a substrate (e.g., retinol or β-estradiol) and measuring the amount of NADH produced.[13][14] The amount of NADH is quantified using a luminescent detection reagent, where the light output is directly proportional to the NADH concentration and, therefore, to HSD17B13 activity.[12] Test compounds that inhibit HSD17B13 will result in a decreased luminescence signal, allowing for the determination of inhibitor potency (e.g., IC50).
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | ATCC | HEK293 cells stably expressing human HSD17B13-Myc/DDK. Custom generation may be required.[10] |
| Culture Medium | Gibco | DMEM, high glucose, GlutaMAX™ Supplement |
| Supplements | Gibco | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection |
| Assay Plates | Corning | 96-well or 384-well solid white, flat-bottom, tissue culture-treated plates |
| Substrate | Sigma-Aldrich | All-trans-retinol or β-estradiol |
| Test Compounds | N/A | Dissolved in 100% DMSO |
| Detection Kit | Promega | NADH-Glo™ Assay |
| Reagents | N/A | DMSO (Biotechnology Grade), PBS (calcium- and magnesium-free) |
| Equipment | N/A | Humidified incubator (37°C, 5% CO2), Plate reader with luminescence detection capability |
Experimental Protocol
The following protocol is optimized for a 96-well plate format. Volumes can be scaled for 384-well plates.
Figure 2. Workflow for the HSD17B13 cell-based inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count HSD17B13-HEK293 cells.
-
Dilute the cells in complete culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white assay plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Further dilute the compounds in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include "vehicle control" wells (0.5% DMSO, 0% inhibition) and "maximum inhibition" wells (a known potent inhibitor or no enzyme/substrate).
-
Pre-incubate the plate for 30-60 minutes at 37°C.[10]
-
-
Substrate Addition & Enzymatic Reaction:
-
Prepare a working solution of the substrate (e.g., 20 µM β-estradiol or 10 µM all-trans-retinol) in serum-free medium.
-
Add an appropriate volume of the substrate solution to each well to initiate the reaction (e.g., 20 µL for a final concentration of ~2-5 µM).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Equilibrate the assay plate and the detection reagent to room temperature.
-
Add a volume of NADH-Glo™ Detection Reagent equal to the volume of culture medium in each well (e.g., 120 µL).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Percent Inhibition = [1 - (RLU_compound - RLU_100%_Inh) / (RLU_0%_Inh - RLU_100%_Inh)] x 100
-
Where RLU is the Relative Luminescence Unit.
-
-
Determine IC50 Values:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce HSD17B13 activity by 50%.
-
Table 1: Sample Data for HSD17B13 Inhibitors
The following table presents example data for known HSD17B13 inhibitors. IC50 values are sourced from published literature.[15][16][17]
| Compound | Target | Substrate Used in Assay | Cellular IC50 (nM) | Biochemical IC50 (nM) |
| BI-3231 | Human HSD17B13 | Estradiol | ~20-50 | 1[16] |
| EP-036332 | Human HSD17B13 | Estradiol | Not specified | 14[15] |
| EP-040081 | Human HSD17B13 | Estradiol | Not specified | 79[15] |
| Compound 1 (from Thoma et al.) | Human HSD17B13 | Estradiol | ~200-500 | 1400[17] |
Note: Cellular and biochemical IC50 values can differ due to factors like cell permeability and off-target effects. This protocol is designed to determine cellular IC50.
Summary
HSD17B13 is a high-value therapeutic target for chronic liver diseases. The cell-based assay protocol detailed in this application note provides a reliable and scalable method for screening small molecule libraries to identify and characterize novel HSD17B13 inhibitors. By utilizing a stable overexpression cell line and a sensitive luminescent readout, this assay can be readily integrated into drug discovery workflows to accelerate the development of new therapies for NAFLD/NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. origene.com [origene.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Enzymatic Activity Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants of HSD17B13 are protective against the progression of these diseases, making it a promising therapeutic target for drug development.[5]
HSD17B13 catalyzes the conversion of various substrates, including steroids, bioactive lipids, and retinoids.[2][6][7] The development of robust and reliable enzymatic activity assays is crucial for screening and characterizing potential inhibitors of HSD17B13. These application notes provide detailed protocols for several established assay formats to facilitate research and drug discovery efforts targeting this enzyme.
Data Presentation
Substrate Specificity
HSD17B13 exhibits activity towards a range of substrates. While specific kinetic parameters (Km and Vmax) are not widely available in publicly accessible literature, the following compounds have been identified as substrates:
| Substrate | Substrate Class | Reference(s) |
| Estradiol | Steroid | [8][9] |
| Leukotriene B4 (LTB4) | Bioactive Lipid | [8][9] |
| All-trans-retinol | Retinoid | [10][11] |
Inhibitor Potency
Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following table summarizes their reported IC50 values.
| Inhibitor | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Assay Substrate(s) | Reference(s) |
| BI-3231 | 1 nM | 13 nM / 14 nM | Not Specified | [3][12] |
| EP-036332 | 14 nM | 2.5 nM | Not Specified | [1] |
| EP-040081 | 79 nM | 74 nM | Not Specified | [1] |
| HSD17B13-IN-23 | < 0.1 µM | Not Reported | Estradiol | [13] |
| HSD17B13-IN-23 | < 1 µM | Not Reported | Leukotriene B3 | [13] |
| Compound 1 (Alkynyl phenol) | 1.4 µM | Not Reported | Estradiol | [9][14] |
| Compound 1 (Alkynyl phenol) | 2.4 µM | Not Reported | Retinol | [9] |
| Inipharm Compound (WO 2022103960) | ≤ 0.1 µM | Not Reported | Estrone | [8] |
| Inipharm Compound (WO 2022216627) | ≤ 0.1 µM | Not Reported | Estrone | [8] |
Signaling Pathway and Experimental Workflows
HSD17B13 Signaling in Hepatic Lipid Metabolism
HSD17B13 expression is regulated by key transcription factors involved in lipid homeostasis. The diagram below illustrates the known signaling pathway leading to HSD17B13 expression and its role in retinoid metabolism.
General Workflow for HSD17B13 Enzymatic Assay
The following diagram outlines a typical workflow for performing an in vitro enzymatic assay for HSD17B13.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Activity Assay using NADH Detection (NADH-Glo™)
This protocol is adapted for a 384-well plate format and measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.[15]
Materials:
-
Recombinant human HSD17B13 protein
-
HSD17B13 substrate (e.g., β-estradiol)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100[7]
-
NADH-Glo™ Detection Kit (Promega, G9061) or similar
-
384-well white assay plates
-
Multi-mode plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 15 µM β-estradiol in a buffer with a final DMSO concentration of ≤0.05%).[15]
-
Prepare a stock solution of NAD+ (e.g., 500 µM in PBS).[15]
-
Prepare a working solution of recombinant human HSD17B13 (e.g., 300 ng per 10 µL reaction).[15]
-
Prepare serial dilutions of test compounds in the appropriate solvent.
-
-
Assay Setup:
-
To each well of a 384-well plate, add the test compound at the desired final concentration. Include appropriate controls (no inhibitor and no enzyme).
-
Add 10 µL of a pre-mixed solution containing the substrate (e.g., 15 µM β-estradiol), NAD+ (e.g., 500 µM), and recombinant HSD17B13 protein (e.g., 300 ng).[15]
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 1 hour.[15]
-
-
NADH Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add an equal volume of the detection reagent to each well.
-
Incubate at room temperature for 1 hour, protected from light.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a multi-mode plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol measures the conversion of all-trans-retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.[10][16]
Materials:
-
HEK293 or other suitable cell line
-
Expression vector for HSD17B13 (and appropriate empty vector control)
-
Cell culture medium and supplements
-
All-trans-retinol (Toronto Research Chemicals or similar)
-
Transfection reagent
-
Reagents and solvents for retinoid extraction (e.g., ethanol, hexane)
-
HPLC system with a UV detector
-
Normal-phase HPLC column (e.g., Spherisorb S3W, 4.6 x 100 mm)[1]
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in appropriate culture vessels one day prior to transfection.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment:
-
Retinoid Extraction:
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate using a suitable solvent extraction method (e.g., with ethanol and hexane).
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the amounts of retinaldehyde and retinoic acid produced by comparing the peak areas to a standard curve.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Compare the activity in HSD17B13-expressing cells to the empty vector control to determine the specific enzymatic activity.
-
Protocol 3: Mass Spectrometry-Based Assay for HSD17B13 Activity
This protocol provides a general framework for a highly sensitive and specific assay using LC-MS/MS to directly measure the formation of the enzymatic product.
Materials:
-
Recombinant human HSD17B13 protein
-
HSD17B13 substrate (e.g., β-estradiol, LTB4)
-
NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
Appropriate analytical column for separation of substrate and product
Procedure:
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the assay buffer, substrate (e.g., 10-50 µM), NAD+, and the test compound.[8]
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme (e.g., 50-100 nM).[8]
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to chromatographically separate the substrate from the product.
-
Optimize the mass spectrometer settings for the detection of both the substrate and the product. This includes optimizing the ion source parameters and determining the precursor and product ions for multiple reaction monitoring (MRM).
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Calculate the enzymatic activity and determine the IC50 values for any tested inhibitors.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable enzymatic assays for HSD17B13. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. The NADH-Glo™ assay is well-suited for high-throughput screening of inhibitors, while the cell-based retinol dehydrogenase assay provides a more physiologically relevant context. The mass spectrometry-based assay offers the highest specificity and sensitivity for detailed kinetic studies and mechanism of action studies. These tools will be invaluable for advancing our understanding of HSD17B13 biology and for the development of novel therapeutics for chronic liver diseases.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-84 Administration in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of NAFLD and NASH.[2] Hsd17B13-IN-84 is a potent, selective inhibitor of Hsd17B13, designed for preclinical research to investigate the therapeutic potential of targeting this enzyme. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of NASH, along with methods for assessing its efficacy.
Mechanism of Action
Hsd17B13 is understood to play a role in hepatic lipid and retinol metabolism.[1] Its inhibition is thought to protect against liver injury by modulating pathways involved in inflammation and fibrosis.[3][4] The protective effects of Hsd17B13 loss-of-function are linked to the amelioration of hepatocyte ballooning and portal inflammation.[3]
Hsd17B13 Signaling and Pathophysiological Role in NASH
The diagram below illustrates the proposed mechanism of Hsd17B13 in the progression of NASH and the therapeutic intervention with an inhibitor like this compound.
Caption: Hsd17B13 signaling in NASH and inhibitor intervention.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies using Hsd17B13 inhibitors in mouse models of liver injury. While specific data for this compound is not yet widely published, the data for similar potent and selective inhibitors like BI-3231 and INI-822 provide a benchmark for expected efficacy.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | 1 | [5] |
| BI-3231 | Mouse Hsd17B13 | 13 | [5] |
| INI-822 | Human Hsd17B13 | 35 | [6] |
Table 2: In Vivo Efficacy of Hsd17B13 Inhibition in a CDAA-HFD Rat Model
| Treatment | Parameter | Change vs. Vehicle | Reference |
| INI-822 | Alanine Transaminase (ALT) | Decreased | [7] |
| INI-822 | Hepatic Phosphatidylcholines | Increased | [7] |
Table 3: Effects of Hsd17B13 Inhibition on Fibrosis Markers in a Liver-on-a-Chip Model
| Treatment | Parameter | Change vs. Control | Reference |
| INI-822 | Alpha-Smooth Muscle Actin | Up to 45% decrease | [8] |
| INI-822 | Collagen Type 1 | Up to 42% decrease | [8] |
Experimental Protocols
Mouse Model of NASH: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)
The CDAA-HFD model is a well-established model that rapidly induces steatohepatitis and fibrosis, mimicking key features of human NASH.[9][10]
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
CDAA-HFD (e.g., Research Diets, #A06071302i)[11]
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatize mice for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow) and NASH (CDAA-HFD).
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
After 6-8 weeks of dietary intervention, the mice will have developed NASH with significant fibrosis and are ready for therapeutic intervention with this compound.[10]
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For the CMC vehicle, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring until a homogenous suspension is formed. For the solvent-based vehicle, mix the components in the specified ratios.
-
This compound Formulation: Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the number of animals. Suspend or dissolve the compound in the vehicle to the final desired concentration. Sonication may be used to aid dissolution. Prepare fresh daily.
-
Administration: Administer this compound or vehicle to the respective groups of CDAA-HFD-fed mice via oral gavage once daily. The volume of administration is typically 5-10 mL/kg body weight.
-
Treatment Duration: Continue the treatment for 4-8 weeks.
Assessment of Efficacy
At the end of the treatment period, collect samples for analysis.
a. Blood and Plasma Analysis:
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Separate plasma by centrifugation.
-
Measure plasma levels of ALT and aspartate aminotransferase (AST) as markers of liver injury using commercially available kits.
b. Liver Histology:
-
Perfuse the liver with PBS and then fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
-
Perform Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the histology using the NAFLD Activity Score (NAS) and fibrosis staging system.
c. Hepatic Gene Expression Analysis (qPCR):
-
Isolate total RNA from a snap-frozen liver portion using a suitable kit.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2).
d. Hepatic Hydroxyproline Content:
-
Hydrolyze a weighed portion of the liver.
-
Quantify the hydroxyproline content using a colorimetric assay as a biochemical measure of total collagen.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in a mouse model of NASH.
Caption: Workflow for this compound evaluation in NASH mice.
Disclaimer
This compound is intended for research purposes only and is not for human use. Researchers should adhere to all applicable institutional and national guidelines for animal care and use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inipharm.com [inipharm.com]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-84 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[3][4][5] HSD17B13 is implicated in hepatic lipid metabolism, and its inhibition presents a promising therapeutic strategy for NAFLD and other chronic liver diseases.[1][2] Hsd17B13-IN-84 is a potent inhibitor of HSD17B13 with an in vitro IC50 of less than 0.1 μM for estradiol, a known substrate of the enzyme.[1] These application notes provide a detailed protocol for the use of this compound in primary hepatocyte culture to investigate its effects on hepatocyte function and relevant signaling pathways.
Mechanism of Action
HSD17B13 is involved in the metabolism of steroids, retinols, and other lipids within hepatocytes.[6][7] Its enzymatic activity is associated with increased lipid droplet accumulation.[3] Inhibition of HSD17B13 is expected to reduce the accumulation of triglycerides and improve mitochondrial respiratory function, thereby mitigating lipotoxic effects in hepatocytes.[1][2] Furthermore, HSD17B13 has been shown to activate the platelet-activating factor (PAF)/STAT3 signaling pathway, which promotes inflammation.[8] Therefore, inhibition of HSD17B13 may also exert anti-inflammatory effects in the liver.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [1] |
| IC50 (Estradiol) | < 0.1 μM | [1] |
| Solubility (DMSO) | Expected to be similar to Hsd17B13-IN-8 (>100 mg/mL) | |
| Molecular Weight | Varies by specific salt form | Vendor Specific |
| Storage | Store at -20°C as a solid, -80°C in solvent |
Table 2: Experimental Parameters for Primary Hepatocyte Culture
| Parameter | Recommendation | Notes |
| Cell Type | Primary Human or Mouse Hepatocytes | |
| Seeding Density | 0.5 - 1 x 10^6 cells/mL | Adjust based on well size and experimental endpoint |
| Culture Medium | Williams' Medium E or equivalent supplemented with serum and growth factors | Refer to supplier's protocol for specific media formulation |
| Treatment Concentration | 0.1 µM - 10 µM | Based on IC50 and typical in vitro concentrations for similar inhibitors |
| Incubation Time | 24 - 72 hours | Dependent on the assay being performed |
| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure the final DMSO concentration is consistent across all conditions |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Based on the solubility of the similar compound Hsd17B13-IN-8, solubility in DMSO is expected to be high.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Primary Hepatocyte Culture and Treatment
This protocol is a general guideline and should be optimized based on the specific primary hepatocyte source and experimental design. A protocol for another HSD17B13 inhibitor, BI-3231, in primary mouse hepatocytes can be used as a reference.[1][2]
-
Cell Seeding: Plate primary hepatocytes in collagen-coated plates at the desired density in the recommended culture medium. Allow the cells to attach and recover for at least 4-6 hours.
-
Induction of Lipotoxicity (Optional): To model NAFLD conditions, hepatocytes can be treated with fatty acids (e.g., a combination of oleic and palmitic acid) to induce lipid accumulation.
-
Inhibitor Treatment: Prepare working solutions of this compound by diluting the 10 mM stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the hepatocytes and add the medium containing this compound or vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Cellular Viability
-
Perform a standard cell viability assay such as MTT, MTS, or PrestoBlue™ according to the manufacturer's instructions to assess any potential cytotoxicity of this compound.
-
Read the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Quantification of Triglyceride Accumulation
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular triglyceride content using a commercially available triglyceride quantification kit.
-
Normalize the triglyceride levels to the total protein content of each sample.
Protocol 5: Analysis of Gene and Protein Expression
-
RNA Isolation and qRT-PCR: Isolate total RNA from the treated hepatocytes. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., IL-6, TNF-α).
-
Western Blotting: Prepare cell lysates and perform western blot analysis to determine the protein levels of HSD17B13, markers of inflammation (e.g., phospho-STAT3), and lipid metabolism.
Mandatory Visualization
Caption: HSD17B13 signaling and points of intervention by this compound.
Caption: Experimental workflow for this compound in primary hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 8g84 - Crystal structures of HSD17B13 complexes - Summary - Protein Data Bank Japan [pdbj.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Lipid Accumulation In Vitro with Hsd17B13-IN-84
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2] HSD17B13 expression is upregulated in NAFLD patients, and its activity is linked to increased hepatic lipid accumulation.[3] Consequently, inhibition of HSD17B13 presents a promising therapeutic strategy for NAFLD and other metabolic disorders characterized by hepatic steatosis.
Hsd17B13-IN-84 is a potent inhibitor of HSD17B13, with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM. These application notes provide a comprehensive guide for utilizing this compound to study its effects on lipid accumulation in in vitro models, offering detailed protocols and data presentation formats to facilitate research and drug development efforts.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 (μM) | Reference |
| This compound | HSD17B13 | < 0.1 | MedChemExpress |
Expected Effects of this compound on Gene Expression in Hepatocytes
| Gene | Function | Expected Change with this compound |
| SREBP-1c | Master regulator of lipogenesis | ↓ |
| ACC1 | Fatty acid synthesis | ↓ |
| SCD1 | Fatty acid desaturation | ↓ |
| CD36 | Fatty acid uptake | ↓ |
Signaling Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) pathway, a central axis in the control of lipid metabolism.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Inhibitor Treatment for HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the metabolism of steroids, retinoids, and other lipids.[3] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from steatosis to steatohepatitis, fibrosis, and hepatocellular carcinoma.[1][4][5] This protective effect has spurred the development of therapeutic strategies aimed at reducing HSD17B13 function, principally through two distinct approaches: RNA interference-mediated knockdown and small molecule inhibition.
This document provides a detailed comparative overview of these two methodologies, offering structured protocols for their application, a summary of quantitative data to evaluate their efficacy, and visual representations of the underlying biological pathways and experimental workflows.
Lentiviral shRNA Knockdown of HSD17B13
Lentiviral-mediated delivery of short hairpin RNA (shRNA) offers a robust and durable method for silencing gene expression at the mRNA level. This approach is particularly valuable for in vitro and in vivo preclinical studies to model the effects of long-term target suppression.
Signaling Pathway of HSD17B13 and Site of shRNA Intervention
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. The shRNA-based approach targets the HSD17B13 mRNA for degradation, thereby preventing protein translation.
Caption: HSD17B13 signaling and shRNA knockdown mechanism.
Experimental Workflow for Lentiviral shRNA Knockdown
The following diagram outlines the key steps for producing and utilizing lentiviral particles for HSD17B13 knockdown in hepatocytes.
Caption: Lentiviral shRNA experimental workflow.
Detailed Protocol: Lentiviral Transduction for HSD17B13 Knockdown in Hepatocytes
This protocol is adapted for a 12-well plate format and may require optimization based on the specific hepatocyte cell line used.
Materials:
-
HSD17B13-targeting and non-targeting control shRNA lentiviral particles
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
12-well tissue culture plates
-
Reagents for RNA extraction, qPCR, and Western blotting
Procedure:
Day 1: Cell Seeding
-
Seed hepatocyte cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of transduction.
-
Add 1 mL of complete growth medium to each well.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.[6]
Day 2: Transduction
-
Thaw the lentiviral particles on ice.
-
In a sterile tube, prepare the transduction cocktail for each well:
-
Aspirate the medium from the cells and add the transduction cocktail.
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C.[8]
Day 3: Medium Change
-
Aspirate the medium containing the lentiviral particles.
-
Add 1 mL of fresh, pre-warmed complete growth medium to each well.
Day 4 Onwards: Antibiotic Selection
-
24-48 hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined empirically for each cell line (typically 2-10 µg/mL).[6]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are established.
Knockdown Validation:
-
Quantitative PCR (qPCR): Extract total RNA from the stable cell lines and perform reverse transcription followed by qPCR to quantify the reduction in HSD17B13 mRNA levels.
-
Western Blot or ELISA: Prepare cell lysates and perform Western blotting or an ELISA to confirm the reduction in HSD17B13 protein levels.[2][9]
HSD17B13 Inhibitor Treatment
Small molecule inhibitors offer a direct and often reversible means of modulating enzyme activity. This approach is highly relevant for drug development and allows for the study of acute effects of target inhibition.
Mechanism of Action of HSD17B13 Inhibitors
HSD17B13 inhibitors are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and/or the cofactor NAD+. This directly blocks the catalytic activity of the protein.
Caption: Mechanism of HSD17B13 small molecule inhibitors.
Detailed Protocol: In Vitro HSD17B13 Inhibition Assay
This protocol describes a general method for assessing the potency of HSD17B13 inhibitors using a biochemical assay.
Materials:
-
Recombinant human HSD17B13 protein
-
HSD17B13 inhibitor (e.g., BI-3231, INI-822) dissolved in DMSO[10][11]
-
Substrate (e.g., β-estradiol or leukotriene B4)[12]
-
Cofactor (NAD+)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[3]
-
Detection system to measure NADH production or substrate consumption (e.g., luminescence-based assay or LC-MS)[12]
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor).
-
Add the recombinant HSD17B13 enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[12]
-
Stop the reaction and measure the output (e.g., luminescence for NADH production or mass spectrometry for product formation).
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Detailed Protocol: Cellular HSD17B13 Inhibition Assay
This protocol outlines a method to evaluate inhibitor efficacy in a cellular context.
Materials:
-
Hepatocyte cell line overexpressing HSD17B13 (e.g., stable HEK293 or Huh7 cells)
-
HSD17B13 inhibitor
-
Cell culture medium
-
Reagents for cell lysis and product quantification (e.g., by HPLC or LC-MS)
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HSD17B13 inhibitor for a predetermined time.
-
Add the substrate to the cell culture medium and incubate for a specific duration (e.g., 6-8 hours for retinol).[1]
-
Harvest the cells and/or the culture medium.
-
Extract the metabolites and quantify the amount of product formed (e.g., retinaldehyde or estrone) using HPLC or LC-MS.
-
Determine the cellular IC₅₀ of the inhibitor.
Quantitative Data Comparison: shRNA Knockdown vs. Inhibitor Treatment
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative view of the efficacy of HSD17B13 knockdown and inhibition.
Table 1: In Vitro and In Vivo Efficacy of HSD17B13 Knockdown
| Parameter | Method | Model | Efficacy | Reference |
| mRNA Knockdown | AAV8-shHsd17b13 | High-fat diet-fed mice | ~90% reduction in liver Hsd17b13 mRNA | [13] |
| ARO-HSD (siRNA) | Healthy volunteers & NASH patients | Up to 93.4% mean reduction in hepatic HSD17B13 mRNA | [14] | |
| Protein Reduction | AAV8-shHsd17b13 | High-fat diet-fed mice | Significant reduction in HSD17B13 protein | [13] |
| Biomarker Modulation | AAV8-shHsd17b13 | High-fat diet-fed mice | 45% decrease in liver triglycerides; significant decrease in serum ALT | [15] |
| ARO-HSD (siRNA) | NASH patients | 42.3% mean reduction in serum ALT | [14] | |
| Fibrosis Markers | AAV8-shHsd17b13 | High-fat diet-fed mice | Decreased expression of Timp2, Col1a1, and Tgf-β | [15] |
Table 2: In Vitro and In Vivo Efficacy of HSD17B13 Inhibitors
| Parameter | Method | Model | Efficacy | Reference |
| Enzymatic Inhibition (IC₅₀) | BI-3231 | Human HSD17B13 enzyme assay | <10 nM | [10] |
| HSD17B13-IN-23 | Human HSD17B13 enzyme assay | <0.1 µM (estradiol substrate) | [16] | |
| Cellular Inhibition (IC₅₀) | BI-3231 | Human HSD17B13 cellular assay | <100 nM | [10] |
| Biomarker Modulation | INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate 12-HETE | [11] |
| Fibrosis Markers | INI-822 | Human liver-on-a-chip model | Up to 45% decrease in α-SMA and 42% in collagen type 1 | [11] |
Concluding Remarks
Both lentiviral shRNA-mediated knockdown and small molecule inhibition represent viable and effective strategies for targeting HSD17B13.
-
Lentiviral shRNA knockdown is an invaluable research tool for achieving long-term, stable suppression of HSD17B13, making it ideal for in-depth mechanistic studies and for modeling the effects of chronic target inhibition in preclinical models.
-
Small molecule inhibitors offer a more direct and pharmacologically relevant approach for therapeutic development. Their reversible nature and potential for oral administration make them attractive candidates for clinical applications.
The choice between these two modalities depends on the specific research question or therapeutic goal. For fundamental research into the long-term consequences of HSD17B13 loss, shRNA is a powerful tool. For the development of a clinical therapeutic, small molecule inhibitors are the preferred path forward. The data presented here demonstrate that both approaches can effectively modulate HSD17B13 function and impact downstream markers of liver injury and fibrosis, underscoring the promise of HSD17B13 as a therapeutic target for chronic liver disease.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 6. scbt.com [scbt.com]
- 7. origene.com [origene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. natap.org [natap.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-84 in 3D Liver Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] Studies have shown that HSD17B13 expression is upregulated in patients with NAFLD, and its overexpression promotes lipid accumulation in hepatocytes.[4] Conversely, loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[1]
Hsd17B13-IN-84 is a potent inhibitor of HSD17B13 with an IC50 of less than 0.1 μM for Estradiol, positioning it as a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in the context of NAFLD and NASH.[6] Three-dimensional (3D) liver spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures.[7][8][9] These models better recapitulate the complex cell-cell interactions and metabolic functions of the liver, making them ideal for studying the effects of compounds like this compound on hepatic steatosis.[10][11]
These application notes provide a detailed protocol for utilizing this compound in 3D liver spheroid models to assess its efficacy in mitigating lipid accumulation, a key hallmark of NAFLD.
Data Presentation
Table 1: this compound Inhibitor Profile
| Compound Name | Target | IC50 | Therapeutic Area |
| This compound | HSD17B13 | < 0.1 µM (for Estradiol)[6] | NAFLD/NASH[6] |
Table 2: Summary of Expected Quantitative Outcomes
| Assay | Endpoint | Expected Effect of this compound |
| Lipid Accumulation Assay (e.g., Nile Red, AdipoRed) | Intracellular lipid content | Dose-dependent decrease in lipid accumulation |
| Cell Viability Assay (e.g., CellTiter-Glo® 3D) | ATP levels (indicative of cell viability) | No significant cytotoxicity at effective concentrations |
| Gene Expression Analysis (qPCR) | mRNA levels of lipogenic genes (e.g., SREBF1, FASN) | Downregulation of key lipogenic genes |
| Protein Expression Analysis (Western Blot) | Protein levels of HSD17B13 and lipid metabolism markers | Confirmation of target engagement and downstream effects |
Experimental Protocols
Protocol 1: Formation and Maintenance of 3D Liver Spheroids
This protocol describes the generation of 3D liver spheroids from primary human hepatocytes (PHH) or HepaRG cells using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Primary human hepatocytes or HepaRG cells
-
Spheroid formation medium (e.g., Williams' Medium E supplemented with serum and growth factors)
-
Ultra-low attachment 96-well round-bottom plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of hepatocytes at a concentration of 2.5 x 10^4 cells/mL in spheroid formation medium.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment plate, resulting in 2,500 cells per spheroid.
-
Spheroid Formation: Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 2-4 days.
-
Medium Exchange: Perform a half-medium change (50 µL) every 2-3 days by carefully aspirating the old medium without disturbing the spheroids and adding fresh, pre-warmed medium.
Protocol 2: Induction of Steatosis and Treatment with this compound
This protocol outlines the induction of a fatty liver phenotype in the 3D spheroids and subsequent treatment with the HSD17B13 inhibitor.
Materials:
-
Mature 3D liver spheroids (Day 4-7 post-seeding)
-
Steatosis induction medium: Spheroid maintenance medium supplemented with a free fatty acid (FFA) cocktail (e.g., 2:1 oleic acid:palmitic acid) to a final concentration of 200 µM.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Steatosis Induction: Replace the culture medium with steatosis induction medium.
-
Compound Preparation: Prepare serial dilutions of this compound in steatosis induction medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the wells containing the steatotic spheroids.
-
Incubation: Incubate the spheroids for 48-72 hours. The optimal incubation time should be determined empirically.
Protocol 3: Assessment of Lipid Accumulation
This protocol describes the quantification of intracellular lipid content using a fluorescent dye.
Materials:
-
Treated 3D liver spheroids
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Nile Red or AdipoRed staining solution
-
Hoechst 33342 for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Washing: Carefully wash the spheroids twice with PBS.
-
Fixation: Fix the spheroids with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the spheroids twice with PBS.
-
Staining: Incubate the spheroids with Nile Red or AdipoRed staining solution and Hoechst 33342 for 30 minutes at room temperature, protected from light.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Analyze the images to quantify the fluorescence intensity of the lipid stain per spheroid, normalized to the number of nuclei (Hoechst signal).
Protocol 4: Assessment of Cell Viability
This protocol details the measurement of spheroid viability using an ATP-based assay.
Materials:
-
Treated 3D liver spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega) or similar
-
Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Assay Plate Preparation: Transfer the spheroids from the culture plate to an opaque-walled 96-well plate.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add an equal volume of the CellTiter-Glo® 3D reagent to each well containing a spheroid. Mix gently and incubate for 30 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound in 3D liver spheroids.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of Three-Dimensional (3D) Human Liver (HepaRG) Cultures for Histochemical and Immunohistochemical Staining and Light Microscopic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human hepatic 3D spheroids as a model for steatosis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hsd17B13-IN-84 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hsd17B13-IN-84 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to facilitate the effective application of this inhibitor.
Understanding Hsd17B13 and its Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2] It plays a role in hepatic lipid and retinol metabolism.[1][3] Notably, loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This protective effect has made Hsd17B13 a compelling therapeutic target for liver diseases.[4][5]
This compound is an inhibitor of Hsd17B13, with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM for estradiol, one of its substrates.[6] By blocking the enzymatic activity of Hsd17B13, inhibitors like this compound are being investigated for their potential to treat NAFLD and related conditions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Based on its potent in vitro IC50 of <0.1 μM, a good starting point for cell-based assays would be in the range of 0.1 to 1 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, store at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What cell lines are suitable for studying the effects of this compound?
A3: Given that Hsd17B13 is predominantly expressed in the liver, hepatocyte-derived cell lines such as HepG2, Huh7, and L02 cells are appropriate models.[7] It is advisable to confirm Hsd17B13 expression in your chosen cell line before initiating experiments.
Q4: What are the potential off-target effects of this compound?
A4: Specific off-target effects for this compound have not been extensively documented in the public domain. As with any small molecule inhibitor, it is essential to include appropriate controls in your experiments to account for potential non-specific effects. This can include using a negative control compound with a similar chemical structure but no activity against Hsd17B13.
Q5: How can I assess the cytotoxicity of this compound in my cell culture?
A5: A standard cytotoxicity assay, such as the MTT, XTT, or LDH release assay, can be used to evaluate the effect of this compound on cell viability. It is recommended to test a range of concentrations to determine the cytotoxic threshold.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of the inhibitor | - Suboptimal inhibitor concentration- Low Hsd17B13 expression in the cell line- Inhibitor degradation | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM).- Verify Hsd17B13 expression in your cell line via qPCR or Western blot.- Prepare fresh stock solutions of the inhibitor. |
| High cell death or cytotoxicity | - Inhibitor concentration is too high- Solvent (e.g., DMSO) toxicity | - Lower the concentration of this compound.- Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiment. |
| Inconsistent results between experiments | - Variability in cell density- Inconsistent inhibitor concentration- Cell line passage number | - Standardize cell seeding density for all experiments.- Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.- Use cells within a consistent and low passage number range. |
| Precipitation of the inhibitor in culture medium | - Poor solubility of the inhibitor at the working concentration | - Ensure the final concentration of the inhibitor in the medium does not exceed its solubility limit.- Vigorously vortex the inhibitor stock solution before diluting it in the medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a method to determine the effective concentration of this compound for inhibiting a downstream effect of Hsd17B13, such as lipid accumulation.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Lipid accumulation assay kit (e.g., Oil Red O staining)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cell line in a 96-well plate at a density that will allow for optimal growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10 μM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions.
-
Induction of Lipid Accumulation (if necessary): Depending on the cell model, you may need to induce lipid accumulation by treating the cells with oleic acid or another appropriate stimulus.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Lipid Accumulation Assay: Following the manufacturer's instructions for your chosen lipid accumulation assay kit, stain and quantify the lipid content in each well using a plate reader.
-
Data Analysis: Plot the lipid accumulation levels against the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Hepatocyte cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Treat the cells with the inhibitor dilutions and controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot it against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and understanding of Hsd17B13's role, the following diagrams have been generated using the DOT language.
Caption: Workflow for optimizing this compound concentration.
Caption: Potential signaling pathways affected by Hsd17B13 inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
Technical Support Center: A Guide to a Novel HSD17B13 Inhibitor
Disclaimer: No public data is currently available for a compound specifically named "Hsd17B13-IN-84." The following information is a representative technical support guide for a hypothetical, selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), hereafter referred to as HSD17B13-i . This guide is intended for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of HSD17B13-i?
A1: HSD17B13-i has been profiled against a panel of related and unrelated targets to determine its selectivity. It shows high potency for HSD17B13 with significantly lower activity against other members of the 17β-hydroxysteroid dehydrogenase family. For detailed quantitative data, please refer to the selectivity tables below.
Q2: Have any off-target activities been identified for HSD17B13-i?
A2: Extensive off-target screening has been conducted, including a broad kinase panel and safety pharmacology assays. While HSD17B13-i is highly selective, minor activity against a small number of unrelated targets has been observed at concentrations significantly higher than its HSD17B13 IC50. Please consult the "Selectivity Profiling Data" section for specific findings.
Q3: I am observing an unexpected phenotype in my cell-based assay. Could this be due to off-target effects of HSD17B13-i?
A3: While HSD17B13-i is designed for high selectivity, off-target effects, especially at higher concentrations, can never be fully excluded. We recommend the following troubleshooting steps:
-
Confirm the On-Target Effect: Use a secondary, structurally distinct HSD17B13 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of HSD17B13) to see if the phenotype is replicated.
-
Dose-Response Curve: Perform a full dose-response experiment. An off-target effect may have a different potency and curve shape compared to the on-target effect.
-
Use a Negative Control: If available, use an inactive enantiomer or a close structural analog of HSD17B13-i that is known to be inactive against HSD17B13.
-
Consult the Selectivity Data: Check if the observed phenotype could be explained by the known minor off-target activities listed in the selectivity tables.
Q4: How should I design my experiments to minimize the risk of misinterpreting off-target effects?
A4: To ensure your results are robust, we suggest the following experimental design principles:
-
Use the lowest effective concentration of HSD17B13-i.
-
Whenever possible, include multiple independent validation methods (e.g., another small molecule inhibitor, genetic knockdown).
-
Characterize the phenotype over a range of concentrations.
-
For in vivo studies, conduct pharmacokinetic and pharmacodynamic (PK/PD) analysis to correlate drug exposure with the biological effect.
Selectivity Profiling Data
The selectivity of HSD17B13-i was assessed against other members of the HSD17B family and a panel of kinases.
Table 1: HSD17B13-i Activity Against HSD17B Family Members
| Target | IC50 (nM) |
| HSD17B13 | 15 |
| HSD17B1 | > 10,000 |
| HSD17B2 | > 10,000 |
| HSD17B4 | 8,500 |
| HSD17B11 | 2,500 |
| HSD17B12 | > 10,000 |
Table 2: Kinase Selectivity Panel (Abbreviated) Screened at 1 µM concentration. Results show percent inhibition.
| Kinase Target | % Inhibition @ 1 µM |
| AAK1 | < 10% |
| ABL1 | < 10% |
| CDK2 | 15% |
| GSK3B | < 10% |
| MAPK1 | < 10% |
| PIK3CA | 22% |
| SRC | < 10% |
| ... (400+ other kinases) | < 10% |
Experimental Protocols
Protocol 1: HSD17B13 Radiometric Enzyme Assay
This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of a radiolabeled substrate.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay buffer: 100 mM potassium phosphate, pH 7.4, 20% glycerol
-
Cofactor: 500 µM NAD+
-
Substrate: [3H]-Estradiol
-
HSD17B13-i (or other test compounds)
-
Scintillation vials and fluid
Procedure:
-
Prepare a serial dilution of HSD17B13-i in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilution.
-
Add 50 µL of recombinant HSD17B13 enzyme in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of a solution containing NAD+ and [3H]-Estradiol.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution containing a high concentration of unlabeled estradiol.
-
Extract the product (estrone) using an organic solvent.
-
Transfer the organic layer to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Protocol 2: Kinase Panel Screening (General Workflow)
This protocol outlines a typical workflow for screening a compound against a large panel of kinases.
Procedure:
-
The test compound (HSD17B13-i) is typically provided at a high concentration (e.g., 10 mM in DMSO).
-
The screening service provider performs a primary screen at a single high concentration (e.g., 1 µM or 10 µM) against their full kinase panel (often >400 kinases).
-
The enzymatic activity of each kinase is measured, often using a radiometric, fluorescence, or luminescence-based assay.
-
Results are reported as the percent inhibition of kinase activity compared to a vehicle control.
-
For any "hits" (kinases showing significant inhibition, e.g., >50%), follow-up dose-response experiments are conducted to determine the IC50 value.
Visualizations
Caption: Workflow for assessing the selectivity and off-target effects of a novel inhibitor.
Caption: Conceptual diagram of on-target vs. potential off-target effects of HSD17B13-i.
Technical Support Center: HSD17B13 Enzymatic Assays
Welcome to the technical support center for HSD17B13 enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing experiments involving the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during the experimental process.
Q1: Why am I observing low or no HSD17B13 enzymatic activity in my assay?
A1: Several factors can contribute to low or absent enzymatic activity. Consider the following troubleshooting steps:
-
Protein Integrity and Purity: Ensure the recombinant HSD17B13 protein is correctly folded and not degraded. Verify purity using SDS-PAGE.[1][2] For optimal stability, thaw the protein on ice, mix gently without vortexing, and avoid repeated freeze-thaw cycles.[2]
-
Cofactor Presence: HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase.[3] The presence of the cofactor NAD+ is crucial for its enzymatic activity.[3][4][5][6] Ensure NAD+ is included in your reaction mixture at an appropriate concentration (e.g., 500 µM).[4]
-
Substrate Selection and Concentration: While HSD17B13 has been shown to act on various substrates, including steroids (like β-estradiol), bioactive lipids (like leukotriene B4), and retinol, the optimal substrate may vary.[5][7][8][9] If using a specific substrate for the first time, perform a titration to determine the optimal concentration. For example, assays have successfully used 15 µM β-estradiol or 2-5 µM all-trans-retinol.[4][7]
-
Enzyme Dimerization: HSD17B13 functions as a homodimer.[4][7][8] Mutations in the homodimer interaction sites (e.g., Arg97/Tyr101) have been shown to reduce enzymatic activity.[7][8][9] Ensure your experimental conditions (e.g., protein concentration, buffer composition) favor dimerization.
-
Critical Amino Acid Residues: The enzymatic activity of HSD17B13 is dependent on specific catalytic and substrate-binding residues. The catalytic tetrad includes Asn144, Ser172, Tyr185, and Lys189, while key substrate-binding sites involve Lys153, Leu156, Leu199, Glu202, and Lys208.[7][8][9] If you are working with a mutated version of the enzyme, verify that these critical residues are intact.
-
Assay Conditions: Check the pH, temperature, and buffer composition of your assay. A commonly used buffer is Tris-based (e.g., 40 mM Tris, pH 7.4).[10]
-
Species Differences: Be aware that human and mouse HSD17B13 may exhibit different substrate preferences and enzymatic activities.[3][8] For instance, mouse Hsd17b13 may not show retinol dehydrogenase activity in vitro.[8][11]
Q2: What are the recommended substrates and their typical concentrations for HSD17B13 assays?
A2: Several substrates have been successfully used to measure HSD17B13 activity. The choice of substrate may depend on your specific research question and assay format.
| Substrate | Typical Concentration | Assay Type | Reference |
| All-trans-retinol | 2 µM or 5 µM | Cell-based (HEK293) | [7] |
| β-estradiol | 15 µM | Biochemical (NADH-Glo) | [4] |
| Leukotriene B4 (LTB4) | 10 - 50 µM | Biochemical (Mass Spec, NADH detection) | [10] |
It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.
Q3: How can I be sure my results are not skewed by substrate-biased inhibition when screening for inhibitors?
A3: This is a critical consideration in drug discovery. To mitigate the risk of identifying inhibitors that are specific to only one substrate, it is advisable to test potential inhibitors using multiple substrates. A strong correlation in the inhibitory activity of compounds against different substrates (e.g., estradiol and leukotriene B4) suggests that the inhibition is likely targeting the enzyme itself rather than being an artifact of a specific substrate interaction.[5]
Q4: My HSD17B13 is expressed in cells but seems to be inactive. What could be the issue?
A4: If you have confirmed protein expression, the lack of activity in a cellular context could be due to issues with subcellular localization or protein stability.
-
Lipid Droplet Localization: HSD17B13 is an enzyme that is associated with hepatic lipid droplets (LDs).[7][9][12] Proper localization to LDs is essential for its function. The N-terminal hydrophobic domain and a PAT-like domain are critical for this targeting.[7] Ensure your expression construct includes these domains and that the cells used in your assay have the capacity to form lipid droplets.
-
Protein Stability: Certain mutations can affect the stability of the HSD17B13 protein, leading to reduced levels and, consequently, lower overall activity.[7]
Experimental Protocols
Below are detailed methodologies for key HSD17B13 enzymatic assays.
Protocol 1: Retinol Dehydrogenase Activity Assay in Cultured Cells
This protocol is adapted from studies measuring the conversion of retinol to retinaldehyde in HEK293 cells transiently expressing HSD17B13.[7]
-
Cell Culture and Transfection:
-
Seed HEK293 cells one day prior to transfection.
-
Transiently transfect the cells in triplicate with plasmids encoding HSD17B13, a mutant version, or an empty vector as a control.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Add all-trans-retinol to the culture medium to a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
-
Incubation:
-
Incubate the cells for 6 to 8 hours.
-
-
Sample Collection and Analysis:
-
Harvest the cells and lyse them.
-
Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase High-Performance Liquid Chromatography (HPLC).
-
Quantify the retinoid levels by comparing them to known standards.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Express the results as relative values compared to the empty vector control.
-
Protocol 2: In Vitro NADH Detection Assay
This protocol is suitable for high-throughput screening of HSD17B13 activity and its inhibitors using a purified recombinant enzyme. It measures the production of NADH, a product of the dehydrogenase reaction.[3][4][10]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[10]
-
Prepare a solution of recombinant human HSD17B13 protein (e.g., 300 ng per reaction).[4]
-
Prepare a solution of NAD+ (e.g., 500 µM final concentration).[4]
-
Prepare a solution of the chosen substrate (e.g., 15 µM β-estradiol).[4]
-
If screening for inhibitors, prepare various concentrations of the test compounds.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the reaction buffer containing NAD+ and the substrate.
-
Add the test compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant HSD17B13 protein. The final reaction volume is typically small (e.g., 10 µl).[4]
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).[4]
-
-
Detection:
-
Add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-Glo™).[4]
-
Incubate for an additional hour to allow the luminescent signal to develop.
-
Measure the luminescence using a multi-mode plate reader. The signal intensity is directly proportional to the amount of NADH produced and thus to the HSD17B13 enzymatic activity.
-
Data Presentation
HSD17B13 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a known HSD17B13 inhibitor, BI-3231.[13] Such data is crucial for comparing the potency of different compounds.
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | 1 | [13] |
| BI-3231 | Mouse HSD17B13 | 13 | [13] |
Visualizations
HSD17B13 Enzymatic Assay Workflow
The following diagram illustrates a typical workflow for an in vitro HSD17B13 enzymatic assay, from reagent preparation to data analysis.
Caption: Workflow for an in vitro HSD17B13 enzymatic assay.
HSD17B13 Signaling and Localization Pathway
This diagram outlines the localization of HSD17B13 to lipid droplets and its role in retinol metabolism.
Caption: HSD17B13 localization and enzymatic function.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. enanta.com [enanta.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Q1: My HSD17B13 inhibitor, a phenolic compound, shows very low oral bioavailability in rodent studies. What are the potential causes and how can I troubleshoot this?
A1: Low oral bioavailability of phenolic HSD17B13 inhibitors is a common challenge. The primary causes are often poor aqueous solubility and extensive first-pass metabolism, particularly glucuronidation in the intestine and liver.[1] Here’s a stepwise approach to troubleshoot this issue:
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Poor solubility can limit dissolution and subsequent absorption.
-
Lipophilicity (LogD): Measure the LogD at physiological pH. While a certain level of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor solubility and increased metabolic clearance.
-
-
Investigate Presystemic Metabolism:
-
In Vitro Metabolic Stability: Conduct metabolic stability assays using liver and intestinal microsomes or S9 fractions. A short half-life in these systems suggests high susceptibility to metabolism. For poorly soluble compounds, using a cosolvent method in the assay can provide more accurate results.[2]
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in vitro. For phenolic compounds, look for glucuronide and sulfate conjugates.
-
-
Improve Compound Formulation:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.
-
-
Consider Prodrug Strategies:
-
Masking the phenolic hydroxyl group with a cleavable promoiety can reduce first-pass glucuronidation. The promoiety is then cleaved in vivo to release the active inhibitor.
-
Issue 2: High In Vivo Clearance and Short Half-Life
Q2: My HSD17B13 inhibitor demonstrates high clearance and a short half-life in vivo, despite showing reasonable stability in liver microsomes. What could be the reason, and what are the next steps?
A2: This discrepancy often points towards clearance mechanisms not fully captured by microsomal assays alone or rapid excretion. For instance, the inhibitor BI-3231 shows rapid plasma clearance that exceeds hepatic blood flow, indicating extrahepatic clearance or significant transporter-mediated uptake into tissues like the liver.[1][3]
Troubleshooting Steps:
-
Evaluate In Vitro Hepatocyte Stability: Use suspended or plated hepatocytes to assess the combined effects of metabolism and transporter-mediated uptake. This can provide a more comprehensive picture of hepatic clearance.
-
Investigate Transporter Interactions:
-
Uptake Transporters: Assess if your compound is a substrate for hepatic uptake transporters like OATPs, which can lead to rapid accumulation in the liver.[3]
-
Efflux Transporters: Determine if the compound or its metabolites are substrates for efflux transporters like P-gp or MRPs, which can contribute to biliary or renal excretion.
-
-
Conduct Bile Duct Cannulation Studies: In rodent models, cannulating the bile duct allows for the direct measurement of biliary excretion of the parent compound and its metabolites. This can help quantify the contribution of biliary clearance to the overall clearance. For BI-3231, biliary excretion of the parent compound and its glucuronide was a major contributor to its clearance in rats.[3][4]
-
Assess Plasma Protein Binding: High plasma protein binding can limit the fraction of unbound drug available for clearance. Conversely, low binding can lead to a larger volume of distribution and potentially faster clearance.
-
Consider Alternative Dosing Regimens: For compounds with a short half-life, continuous infusion or more frequent dosing might be necessary to maintain therapeutic concentrations in preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q3: What are the key in vitro ADME assays I should perform for an HSD17B13 inhibitor during lead optimization?
A3: A standard panel of in vitro ADME assays is crucial for selecting candidates with favorable pharmacokinetic properties. Key assays include:
-
Solubility: Kinetic and thermodynamic solubility.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell assay for active transport.
-
Metabolic Stability: Using liver microsomes (human and relevant preclinical species) to determine intrinsic clearance. For poorly soluble compounds, consider using a cosolvent method.[2]
-
CYP Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Hepatocyte Stability: To get a more integrated view of hepatic clearance (metabolism and transport).
Q4: How do I design a preliminary in vivo pharmacokinetic study for my HSD17B13 inhibitor in rodents?
A4: A typical preliminary rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals (e.g., mice or rats).
-
Dosing:
-
IV: A single bolus dose to determine clearance, volume of distribution, and half-life.
-
PO: A single oral gavage dose to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Plasma concentrations of the inhibitor are quantified using a validated LC-MS/MS method.
-
Parameters Calculated: Key PK parameters include Clearance (CL), Volume of distribution (Vd), half-life (t½), Area Under the Curve (AUC), and oral bioavailability (%F).
Q5: What are some common formulation vehicles for poorly soluble HSD17B13 inhibitors in preclinical studies?
A5: The choice of vehicle is critical for ensuring adequate exposure in preclinical studies. Common vehicles for poorly soluble compounds include:
-
Aqueous solutions with co-solvents: e.g., mixtures of water with PEG400, propylene glycol, or DMSO.
-
Suspensions: The compound is milled to a small particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Lipid-based formulations: Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS). For BI-3231, a formulation of 10% DMSO, 40% PEG300, and 50% saline has been used.[5]
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic parameters for the HSD17B13 inhibitor BI-3231 in preclinical species. Data for other specific small molecule inhibitors is limited in the public domain.
| Parameter | Mouse | Rat |
| Oral Bioavailability (%F) | 10%[1] | N/A |
| Clearance (CL) | High (exceeds hepatic blood flow)[1] | High (biphasic)[3][4][6] |
| Volume of Distribution (Vss) | High | High |
| Key Metabolic Pathway | Glucuronidation[3] | Glucuronidation[3][4][6] |
| Excretion Route | N/A | Significant biliary excretion of parent and glucuronide metabolite[3][4][6] |
| Tissue Distribution | Extensive liver accumulation and retention[3] | N/A |
N/A: Not available in the public domain.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay for HSD17B13 Inhibitors
This protocol is adapted for compounds with potential solubility issues.[2][7][8][9]
1. Materials:
-
Test HSD17B13 inhibitor (stock solution in DMSO or acetonitrile)
-
Liver microsomes (human and relevant preclinical species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Compound Preparation (Cosolvent Method): Prepare a working solution of the test compound in a suitable organic solvent like acetonitrile.
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction, followed immediately by the addition of the test compound working solution. The final organic solvent concentration should be kept low (typically ≤1%) to minimize enzyme inhibition.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Rodent Oral Gavage Pharmacokinetic Study
This protocol outlines a basic single-dose pharmacokinetic study in mice or rats.[10][11][12][13][14]
1. Animals:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old.
-
Acclimatize animals for at least 3-5 days before the study.
2. Dosing Formulation:
-
Prepare the HSD17B13 inhibitor in a suitable vehicle (see FAQ Q5). The formulation should be uniform and stable for the duration of dosing.
3. Study Design:
-
Groups:
-
Group 1 (IV): Single intravenous injection (e.g., via tail vein).
-
Group 2 (PO): Single oral gavage.
-
-
Dose: Select a dose based on in vitro potency and preliminary toxicity data.
-
Animals per time point: Typically 3-4 animals per time point for terminal studies, or cannulated animals for serial sampling.
4. Procedure:
-
Fasting: Fast the animals overnight (with access to water) before oral dosing to reduce variability in absorption.
-
Dosing:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose using a proper-sized gavage needle. The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of the HSD17B13 inhibitor in plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd, and %F).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies [bio-protocol.org]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Assessing Cellular Toxicity of HSD17B13 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cellular toxicity of HSD17B13 inhibitors, including Hsd17B13-IN-84. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity for HSD17B13 inhibitors in cellular models?
-
Alterations in Lipid Homeostasis: Disruption of lipid metabolism could lead to the accumulation of toxic lipid species, inducing cellular stress and apoptosis.
-
Retinoid Signaling Dysregulation: As HSD17B13 exhibits retinol dehydrogenase activity, its inhibition might affect retinoic acid signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.
-
Off-Target Effects: Small molecule inhibitors can interact with unintended targets, leading to unforeseen cellular responses and toxicity.[5][6][7] It is crucial to assess the selectivity of the inhibitor.
Q2: Which cellular models are most appropriate for evaluating the toxicity of HSD17B13 inhibitors?
A2: Given that HSD17B13 is predominantly expressed in the liver, liver-derived cell lines are the most relevant models.[2][4] Commonly used and recommended cell lines include:
-
HepG2: A human hepatocellular carcinoma cell line that is widely used for hepatotoxicity studies.[8][9]
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2 cells.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro toxicology due to their physiological relevance, but their use is limited by availability, cost, and inter-donor variability.
-
LX-2 and HSC-T6: Human and rat hepatic stellate cell lines, respectively, which can be used to assess potential effects on liver fibrosis.[10]
Q3: What are the initial screening assays to assess the general cytotoxicity of an HSD17B13 inhibitor?
A3: Initial screening should involve assays that measure overall cell viability and membrane integrity. Commonly used assays include:
-
MTT Assay: Measures the metabolic activity of cells by assessing the reduction of tetrazolium salt MTT to formazan by mitochondrial dehydrogenases.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
ATP Assay: Measures the intracellular ATP concentration, which is an indicator of cell health and viability.[11]
-
AlamarBlue (Resazurin) Assay: A fluorescent or colorimetric assay that measures metabolic activity and cell viability.[10]
Troubleshooting Guides
Problem 1: High background signal in the LDH release assay.
-
Possible Cause: Cell lysis due to improper handling or harsh treatment conditions.
-
Troubleshooting Steps:
-
Ensure gentle handling of cells during media changes and reagent addition.
-
Optimize the concentration of the vehicle control (e.g., DMSO) to ensure it is not causing cytotoxicity.
-
Check for microbial contamination in the cell culture.
-
Use a positive control for cytotoxicity (e.g., a known cytotoxic compound) to ensure the assay is working correctly.
-
Problem 2: Inconsistent results in the MTT assay.
-
Possible Cause: Variability in cell seeding density, incubation times, or formazan crystal solubilization.
-
Troubleshooting Steps:
-
Ensure a uniform single-cell suspension before seeding to avoid clumping.
-
Strictly adhere to standardized incubation times for both compound treatment and MTT reagent.
-
Ensure complete solubilization of formazan crystals before reading the absorbance. Pipette up and down gently to mix.
-
Include multiple replicate wells for each condition to assess variability.
-
Problem 3: The inhibitor shows no apparent cytotoxicity at the expected effective concentration.
-
Possible Cause: The inhibitor may not be cytotoxic at the tested concentrations, or the chosen assay is not sensitive enough to detect the specific mode of cell death.
-
Troubleshooting Steps:
-
Increase the concentration range of the inhibitor in a dose-response experiment.
-
Extend the treatment duration.
-
Employ a battery of cytotoxicity assays that measure different endpoints, such as apoptosis (caspase activation) and necrosis.[11]
-
Verify the activity of the inhibitor in a functional assay to confirm that it is inhibiting HSD17B13 at the tested concentrations.
-
Quantitative Data Summary
As no specific toxicity data for this compound was found, a template table for reporting cytotoxicity data is provided below. Researchers should populate this table with their experimental results.
| Cell Line | Assay | Inhibitor Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | MTT | 0.1, 1, 10, 50, 100 | 24 | Data to be filled | Data to be filled |
| HepG2 | MTT | 0.1, 1, 10, 50, 100 | 48 | Data to be filled | Data to be filled |
| HepaRG | LDH | 0.1, 1, 10, 50, 100 | 24 | Data to be filled | Data to be filled |
| HepaRG | LDH | 0.1, 1, 10, 50, 100 | 48 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed hepatocyte-derived cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the HSD17B13 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each supernatant sample.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released relative to a positive control (lysed cells).
Visualizations
Caption: Workflow for assessing the cellular toxicity of HSD17B13 inhibitors.
Caption: Potential pathways leading to cellular toxicity of HSD17B13 inhibitors.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to measure Hsd17B13-IN-84 potency in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to measure the potency of Hsd17B13-IN-84 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme primarily expressed in the liver.[1][2] HSD17B13 is associated with lipid droplets and is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][3][4] this compound exerts its effect by binding to the HSD17B13 enzyme, likely in the presence of the cofactor NAD+, thereby blocking its enzymatic activity.[5][6] This inhibition prevents the conversion of substrates like estradiol to estrone.[5][7]
Q2: Which cell lines are suitable for testing this compound potency?
The choice of cell line depends on the experimental goals. Here are some common options:
-
HEK293 cells stably overexpressing HSD17B13: These are frequently used for initial potency and selectivity profiling due to their robust growth and high levels of target enzyme expression.[5]
-
Hepatocyte-derived cell lines (e.g., Huh7, HepG2, L02): These are more physiologically relevant for studying the effects of this compound in the context of liver cell biology, as HSD17B13 is predominantly expressed in hepatocytes.[2][8]
-
Primary hepatocytes: These offer the highest physiological relevance but are more challenging to culture and maintain.
Q3: What are the key readouts for measuring this compound potency in a cellular assay?
The primary methods involve quantifying the enzymatic activity of HSD17B13. This can be achieved by:
-
Measuring product formation: This involves supplying the cells with a known substrate (e.g., estradiol) and then measuring the amount of product (e.g., estrone) generated, typically by liquid chromatography-mass spectrometry (LC/MS).[9]
-
Measuring cofactor consumption/production: HSD17B13 utilizes NAD+ as a cofactor, producing NADH.[9][10] The amount of NADH produced can be quantified using commercially available luminescent assays (e.g., NAD(P)H-Glo™).[9]
Q4: What is the reported potency of this compound?
This compound has been reported to be an inhibitor of HSD17B13 with an IC50 of <0.1 μM for Estradiol.[7]
Experimental Protocols
Protocol 1: Cellular HSD17B13 Activity Assay using LC/MS
This protocol describes the measurement of this compound potency in HEK293 cells stably overexpressing human HSD17B13 by quantifying estrone production from estradiol.
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
DMEM with 10% FBS, 1x GlutaMAX, 1x Sodium Pyruvate
-
Serum-free DMEM
-
This compound
-
Estradiol
-
384-well cell culture plates
-
LC/MS system
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-HSD17B13 cells in culture medium.
-
Seed 25 µL of a 0.4 x 10^6 cells/mL suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Substrate Addition:
-
Prepare a solution of estradiol in serum-free DMEM.
-
Add the estradiol solution to each well to initiate the enzymatic reaction.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C, 5% CO2.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate for LC/MS analysis.
-
Quantify the amount of estrone produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to DMSO-treated controls.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular HSD17B13 Activity Assay using a Luminescent Readout
This protocol measures this compound potency by quantifying the production of NADH.
Materials:
-
Cell line expressing HSD17B13
-
Appropriate cell culture medium
-
This compound
-
Estradiol (or another suitable substrate)
-
NAD+
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1 in a white, opaque 384-well plate.
-
-
Compound and Substrate/Cofactor Addition:
-
Prepare a mixture containing estradiol and NAD+ in the appropriate assay buffer.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the wells, followed by the substrate/cofactor mix to start the reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 2 hours in the dark.
-
-
Luminescence Detection:
-
Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate and plot the percent inhibition as described in Protocol 1 to determine the IC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects on the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use an automated dispenser if possible. Avoid using the outer wells of the plate. Use calibrated pipettes. |
| Low signal-to-background ratio | Low enzyme activity, insufficient substrate or cofactor, incorrect incubation time. | Optimize cell seeding density. Increase substrate and/or NAD+ concentration. Perform a time-course experiment to determine the optimal reaction time. |
| Inconsistent IC50 values | Compound instability, issues with compound dilution series, cell passage number. | Prepare fresh compound dilutions for each experiment. Use a consistent and validated protocol for preparing dilutions. Use cells within a defined passage number range. |
| No or very low inhibition observed | Inactive compound, low cell permeability of the compound, incorrect assay conditions. | Verify the identity and purity of this compound. Assess cell permeability using a separate assay. Re-optimize assay parameters such as pH, temperature, and buffer components. |
| Cell toxicity observed at high compound concentrations | The compound may have off-target cytotoxic effects. | Perform a separate cell viability assay (e.g., CellTiter-Glo®) in parallel with the potency assay to distinguish between specific inhibition and general cytotoxicity.[5] |
Visualizations
HSD17B13 Signaling Pathway
Caption: Simplified HSD17B13 enzymatic reaction and inhibition by this compound.
Experimental Workflow for Cellular Potency Assay
Caption: General workflow for determining the potency of this compound in a cell-based assay.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
HSD17B13 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Biochemical Assays
Question 1: My HSD17B13 enzymatic assay shows low or no activity. What are the possible causes and solutions?
Answer: Low enzymatic activity in HSD17B13 assays is a common issue. Here are several factors to consider and troubleshoot:
-
Recombinant Protein Quality: HSD17B13 is a lipid droplet-associated protein with hydrophobic regions, which can make expression and purification challenging.[1][2]
-
Troubleshooting:
-
Ensure the protein is correctly folded and soluble. Aggregated protein will have little to no activity. Consider using detergents like n-Dodecyl-β-D-maltoside (DDM) during purification to maintain solubility.[1]
-
If expressing in E. coli, consider using specialized strains like C41(DE3) which are better suited for expressing toxic or membrane-associated proteins.[3]
-
Confirm the purity and concentration of your protein stock using SDS-PAGE and a protein concentration assay. A purity of >80% is recommended.[4]
-
-
-
Cofactor and Substrate Concentrations: HSD17B13 activity is dependent on the presence of its cofactor, NAD+.[5]
-
Troubleshooting:
-
Ensure NAD+ is included in the reaction buffer at an appropriate concentration. The binding and inhibition of some compounds are highly dependent on NAD+ concentration.[5]
-
The choice of substrate (e.g., estradiol, leukotriene B4, retinol) can influence activity.[6] Ensure the substrate concentration is appropriate for your assay conditions, typically in the low micromolar range (e.g., 10-50 µM).[7]
-
-
-
Assay Buffer Composition:
-
Troubleshooting:
-
The assay buffer should have a pH in the range of 7.4-8.0.[4][7]
-
Avoid chelating agents like EDTA, which can interfere with the assay components.[8]
-
Reducing agents such as DTT can interfere with some detection reagents (e.g., NAD-Glo) but may be necessary for enzyme stability. If needed, use it at a low concentration (e.g., 3 mM) and run appropriate controls.[4][8]
-
-
Question 2: I am seeing high variability or inconsistent results in my high-throughput screen (HTS) for HSD17B13 inhibitors. What should I check?
Answer: High variability in HTS can stem from several sources. Here's a systematic approach to identifying the problem:
-
Assay Interference: Some compounds can interfere with the assay technology itself, rather than inhibiting the enzyme.
-
Troubleshooting:
-
Implement a counter-screen to identify compounds that interfere with your detection method (e.g., luminescence or mass spectrometry).[9]
-
For luminescence-based assays like NAD-Glo, be aware of compounds that are inherent luciferase inhibitors or that absorb light at the emission wavelength.
-
-
-
Substrate-Biased Inhibition: While studies have shown a good correlation between inhibitor potency with different substrates like estradiol and leukotriene B4, it is a potential concern.[10]
-
Troubleshooting:
-
Confirm your hits using a secondary assay with a different substrate to rule out substrate-specific inhibition.[10] For example, if your primary screen used estradiol, confirm with leukotriene B4 or retinol.
-
-
-
Inhibitor Solubility: Poorly soluble compounds can precipitate in the assay, leading to inconsistent results and false positives.
-
Troubleshooting:
-
Visually inspect your assay plates for any signs of precipitation.
-
Determine the kinetic solubility of your hit compounds in the assay buffer.
-
Be mindful of the final DMSO concentration in the assay; typically, it should be kept below 1%.[8]
-
-
Section 2: Cell-Based Assays
Question 3: My potent biochemical inhibitor shows weak or no activity in my cell-based assay. What could be the reason?
Answer: A discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target, HSD17B13, which is located on lipid droplets.[11]
-
Troubleshooting:
-
Assess the permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Highly polar compounds may have poor cell penetration. For example, inhibitors with multiple polar groups like sulfonamides may be inactive in cellular assays despite biochemical potency.[9]
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting:
-
Evaluate the metabolic stability of your inhibitor in hepatocytes or liver microsomes. Phenolic compounds, a common scaffold for HSD17B13 inhibitors, are particularly susceptible to Phase II metabolism (glucuronidation and sulfation).[12][13]
-
If metabolic instability is confirmed, medicinal chemistry efforts may be needed to modify the compound to block the metabolic soft spots.
-
-
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to HSD17B13 within the cell.
-
Troubleshooting:
-
Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that your compound is binding to HSD17B13 in a cellular context.
-
-
Question 4: How do I choose the right cell line for my HSD17B13 inhibitor experiments?
Answer: The choice of cell line is critical for obtaining physiologically relevant data.
-
HSD17B13 Expression: Use a cell line that endogenously expresses HSD17B13 at sufficient levels. Liver-derived cell lines like HepG2 or Huh7 are commonly used.[14]
-
Overexpression Systems: If endogenous expression is too low, you can use a cell line stably overexpressing HSD17B13, such as HEK293 cells.[5] However, be aware that overexpression may not fully recapitulate the protein's natural environment and localization on lipid droplets.
-
Primary Hepatocytes: For the most physiologically relevant data, especially for metabolic stability and downstream effects, primary human hepatocytes are the gold standard.
Section 3: Data Interpretation and Selectivity
Question 5: How do I ensure my inhibitor is selective for HSD17B13?
Answer: Selectivity is crucial, especially against other members of the 17β-HSD family, with HSD17B11 being the closest homolog.[10]
-
Selectivity Profiling:
-
Test your inhibitor against a panel of related enzymes, with HSD17B11 being the most critical counter-target. A good inhibitor should have at least a 100-fold selectivity for HSD17B13 over HSD17B11.
-
Broader kinase and safety screening panels can help identify other potential off-target activities.[15]
-
Question 6: I observe different results between my human and mouse HSD17B13 experiments. Why is that?
Answer: There are known differences between human and mouse HSD17B13 that can lead to divergent experimental outcomes.
-
Substrate Specificity: Human and mouse HSD17B13 have shown differential substrate preferences.[16]
-
Inhibitor Potency: Inhibitors can have different potencies against the human and mouse orthologs. For example, BI-3231 is more potent against human HSD17B13 (IC50 = 1 nM) than the mouse version (IC50 = 13-14 nM).[9][12]
-
Physiological Role: The protective effect of HSD17B13 loss-of-function seen in humans is not consistently replicated in mouse models of fatty liver disease, suggesting potential differences in the enzyme's physiological role between species.[6]
Quantitative Data Summary
The following table summarizes the potency and selectivity of several published HSD17B13 inhibitors.
| Inhibitor | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Selectivity vs. HSD17B11 (IC50) | Reference(s) |
| BI-3231 | 1 nM (Ki = 0.7 nM) | 13-14 nM | >10,000-fold (>10 µM) | [9][12][15][17] |
| EP-036332 | 14 nM | 2.5 nM | >7,000-fold | [18] |
| EP-040081 | 79 nM | 74 nM | >1,265-fold | [18] |
| HSD17B13-IN-31 | <0.1 µM (estradiol) | Not Reported | Not Reported | [4] |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay (RapidFire Mass Spectrometry)
This protocol is adapted from methodologies used in the characterization of HSD17B13 inhibitors.[5][7]
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Enzyme Solution: Dilute recombinant human HSD17B13 to 50-100 nM in assay buffer.
-
Substrate/Cofactor Mix: Prepare a solution of estradiol (10-50 µM) and NAD+ in assay buffer.
-
Inhibitor Stock: Prepare serial dilutions of the inhibitor in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 50 nL of the inhibitor dilution to the appropriate wells.
-
Add 25 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate/cofactor mix.
-
Incubate for 3 hours at 37°C.
-
Quench the reaction by adding a stop solution (e.g., acetonitrile with an internal standard like d4-estrone).
-
-
Detection:
-
Analyze the formation of the product (estrone) using a RapidFire Mass Spectrometry system.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
-
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol is for measuring inhibitor activity in a cellular context.[5]
-
Cell Seeding:
-
Seed HEK293 cells stably overexpressing HSD17B13 in a 384-well plate at a density of 0.4 x 10^6 cells/mL (25 µL per well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add 50 nL of serially diluted inhibitor (in 100% DMSO) to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Add 25 µL of 60 µM estradiol in serum-free media to each well.
-
Incubate for 3 hours at 37°C.
-
-
Sample Preparation and Detection:
-
Transfer 20 µL of the supernatant to a new plate.
-
Add an internal standard (e.g., 50 nM d4-estrone).
-
Derivatize the samples with Girard's Reagent P to improve ionization efficiency for mass spectrometry.
-
Analyze estrone levels using RapidFire MS/MS.
-
-
Cell Viability:
-
Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
-
Visualizations
Signaling and Metabolic Pathway
References
- 1. betalifesci.com [betalifesci.com]
- 2. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 15. eubopen.org [eubopen.org]
- 16. enanta.com [enanta.com]
- 17. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 18. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Validation & Comparative
Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-84 vs. BI-3231
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect.
This guide provides a comparative analysis of two commercially available HSD17B13 inhibitors: Hsd17B13-IN-84 and BI-3231. While extensive data has been published for BI-3231, establishing it as a well-characterized chemical probe, publicly available information on this compound is currently limited. This guide aims to present the available experimental data for both compounds, detail relevant experimental protocols for their evaluation, and provide a clear comparison to aid researchers in selecting the appropriate tool for their studies.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is implicated in several pathways related to lipid metabolism and inflammation in the liver. Its precise physiological substrates are still under investigation, but it is known to catalyze the conversion of various steroids and other lipids. Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes, contributing to the progression of NAFLD. Furthermore, HSD17B13 activity has been linked to inflammatory pathways that promote liver injury.
Comparative Analysis of this compound and BI-3231
The following tables summarize the available quantitative data for this compound and BI-3231. It is important to note the significant disparity in the level of characterization between the two compounds in publicly accessible literature.
In Vitro Potency and Selectivity
| Parameter | This compound | BI-3231 | Reference |
| Target | Human HSD17B13 | Human HSD17B13 | - |
| IC50 (Estradiol as substrate) | <0.1 µM | 1 nM | [1] |
| IC50 (Mouse HSD17B13) | Data not available | 13 nM | |
| Ki (Human HSD17B13) | Data not available | 2.6 nM | |
| Ki (Mouse HSD17B13) | Data not available | 3.1 nM | |
| Selectivity against HSD17B11 | Data not available | >10,000-fold |
In Vivo Pharmacokinetics (Mouse)
| Parameter | This compound | BI-3231 | Reference |
| Administration Route | Data not available | IV, PO, SC | |
| Bioavailability (PO) | Data not available | Low | |
| Plasma Clearance | Data not available | Rapid | |
| Liver Tissue Accumulation | Data not available | Extensive |
Performance Summary:
BI-3231 has been extensively characterized and is presented as a potent and selective chemical probe for HSD17B13. It exhibits low nanomolar potency against both human and mouse HSD17B13. A key feature of BI-3231 is its high selectivity against the closely related homolog HSD17B11, which is crucial for attributing its biological effects specifically to the inhibition of HSD17B13. In vivo pharmacokinetic studies in mice have shown that while BI-3231 has low oral bioavailability and is rapidly cleared from plasma, it accumulates significantly in the liver, the primary site of HSD17B13 expression and action. This liver-targeting property is advantageous for studying the effects of HSD17B13 inhibition in models of liver disease.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Activity Assay (Estradiol as Substrate)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+
-
Estradiol
-
Test compounds (this compound or BI-3231)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.
-
Prepare a solution of recombinant HSD17B13 in assay buffer and add it to the wells containing the test compounds.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Prepare a substrate solution containing NAD+ and estradiol in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to the wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular environment.
Materials:
-
A human liver cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
Test compounds
-
Estradiol
-
Lysis buffer
-
Analytical method to quantify estrone (the product of estradiol oxidation by HSD17B13), such as LC-MS/MS.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 1-2 hours).
-
Add estradiol to the cell culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its conversion to estrone by cellular HSD17B13.
-
Collect the cell culture supernatant or lyse the cells.
-
Quantify the concentration of estrone in the samples using a validated LC-MS/MS method.
-
Calculate the percent inhibition of estrone formation at each compound concentration and determine the cellular IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure to assess the absorption, distribution, metabolism, and excretion (ADME) properties of an HSD17B13 inhibitor in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated in a suitable vehicle for the desired route of administration (e.g., oral gavage, intravenous injection).
-
Blood collection supplies (e.g., capillaries, EDTA-coated tubes).
-
Anesthesia.
-
LC-MS/MS method for the quantification of the test compound in plasma and liver homogenates.
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the test compound to different groups of mice via the intended routes (e.g., a single oral dose and a single intravenous dose).
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice from each group.
-
Process the blood samples to obtain plasma.
-
At the final time point, euthanize the mice and collect the livers.
-
Homogenize the liver tissue.
-
Analyze the concentration of the test compound in the plasma and liver homogenate samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Visualizations of Experimental and Logical Workflows
References
A Comparative Guide to HSD17B13 Inhibitors: Benchmarking Hsd17B13-IN-84 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative analysis of Hsd17B13-IN-84 against other notable HSD17B13 inhibitors, offering a quantitative and methodological overview to inform research and development decisions.
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes. In the context of NAFLD, its expression is often upregulated. The enzyme is involved in the metabolism of various lipid species, including steroids and retinoids. Its activity is thought to contribute to the progression of liver disease by influencing hepatic lipid accumulation and potentially promoting inflammatory and fibrotic processes. The following diagram illustrates the proposed role of HSD17B13 in the NAFLD signaling pathway.
Caption: Proposed signaling pathway of HSD17B13 in the progression of NAFLD.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the key quantitative data for this compound and its main competitors, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
| Inhibitor | Type | Target | IC50 / Efficacy | Selectivity | Development Stage |
| This compound | Small Molecule | HSD17B13 | <0.1 μM (for Estradiol)[1] | Data not publicly available | Preclinical |
| BI-3231 | Small Molecule | HSD17B13 | 1 nM (human), 13 nM (mouse)[2] | >10,000-fold vs. HSD17B11 | Preclinical |
| INI-822 | Small Molecule | HSD17B13 | Potent and selective (specific IC50 not disclosed)[3]; Mean ED50 of 5.6 mg/kg in rats[4] | Data not publicly available | Phase 1 Clinical Trials[3] |
| ARO-HSD | RNAi (siRNA) | HSD17B13 mRNA | Up to 93.4% mean mRNA reduction (200 mg dose) | Target-specific | Phase 1/2 Clinical Trials |
| Rapirosiran (AZD7503) | RNAi (siRNA) | HSD17B13 mRNA | Median 78% mRNA reduction (400 mg dose)[5] | Target-specific | Phase 1 Clinical Trials |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are synthesized protocols for key experiments based on available literature.
HSD17B13 Biochemical Assay (Enzymatic Activity)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of an inhibitor against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein.
-
NADH-Glo™ Detection System (Promega).
-
β-Estradiol (substrate).
-
NAD+ (cofactor).
-
Test inhibitors (e.g., this compound).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
384-well white assay plates.
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor solution.
-
Add a solution of purified HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
HSD17B13 Cell-Based Assay (Retinol Dehydrogenase Activity)
This assay evaluates the inhibitor's activity in a cellular context, providing insights into cell permeability and target engagement.
Objective: To assess the ability of an inhibitor to block HSD17B13-mediated retinol metabolism in cells.
Materials:
-
HEK293 cells transiently or stably overexpressing HSD17B13.
-
DMEM supplemented with 10% FBS.
-
All-trans-retinol.
-
Test inhibitors.
-
Lysis buffer.
-
HPLC system for retinoid analysis.
Procedure:
-
Seed HEK293-HSD17B13 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Add all-trans-retinol to the culture medium and incubate for 6-8 hours.
-
Wash the cells with PBS and lyse them.
-
Extract retinoids from the cell lysates.
-
Analyze the levels of retinol and its metabolite, retinaldehyde, using HPLC.
-
Determine the inhibitor's effect on retinol dehydrogenase activity by measuring the reduction in retinaldehyde formation.
In Vivo Efficacy in a NASH Mouse Model
This protocol outlines the evaluation of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Objective: To determine the therapeutic efficacy of an HSD17B13 inhibitor in reducing liver steatosis, inflammation, and fibrosis in vivo.
Animal Model:
-
Male C57BL/6J mice.
-
Induction of NASH using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 6-12 weeks.
Procedure:
-
Acclimatize mice for one week before starting the CDAHFD diet.
-
Divide the mice into groups: normal diet control, CDAHFD + vehicle, and CDAHFD + test inhibitor (at various doses).
-
Administer the test inhibitor or vehicle daily via oral gavage or another appropriate route.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST).
-
Euthanize the mice and harvest the livers.
-
Perform histological analysis of liver sections stained with H&E (for steatosis and inflammation) and Sirius Red (for fibrosis).
-
Quantify liver triglyceride content.
-
Analyze the expression of genes related to inflammation and fibrosis in the liver tissue via qRT-PCR.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of HSD17B13 inhibitors.
Caption: Preclinical workflow for HSD17B13 inhibitor development.
Conclusion
For researchers, the choice of inhibitor will depend on the specific experimental needs. This compound and BI-3231 are valuable tools for in vitro and preclinical in vivo studies to further elucidate the biological functions of HSD17B13. The continued development and disclosure of data for all these inhibitors will be critical for advancing our understanding of HSD17B13 as a therapeutic target and for the ultimate development of a novel treatment for NAFLD and NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. go.technologynetworks.com [go.technologynetworks.com]
Comparative Validation of Hsd17B13 Inhibitors in a Steatosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This makes Hsd17B13 a promising therapeutic target for the treatment of liver diseases. The primary proposed mechanism of Hsd17B13 in NAFLD involves its retinol dehydrogenase activity, converting retinol to retinaldehyde, a crucial step in retinoic acid signaling.[5][6] Dysregulation of this pathway is implicated in hepatic lipid accumulation and inflammation.
Comparative Efficacy of Hsd17B13 Inhibitors
Validating the efficacy of Hsd17B13 inhibitors requires robust preclinical models that recapitulate key aspects of hepatic steatosis. Here, we present available data on well-characterized inhibitors to provide a framework for evaluating new chemical entities like Hsd17B13-IN-84.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Source |
| This compound | Human Hsd17B13 | Data not publicly available | Data not publicly available | - |
| BI-3231 | Human Hsd17B13 | 1 | 11 | [7] |
| Mouse Hsd17B13 | 13 | Not Reported | [7] | |
| INI-822 | Human Hsd17B13 | Potent and selective (specific IC50 not disclosed) | Not Reported | [8][9] |
Table 2: Preclinical In Vivo Models for Hsd17B13 Inhibitor Validation
| Model | Key Features | Relevant Endpoints |
| High-Fat Diet (HFD)-Induced Steatosis in Mice | Induces obesity, insulin resistance, and hepatic steatosis.[10] | Liver triglyceride content, body weight, liver weight, serum ALT/AST levels, histological analysis of steatosis.[11] |
| Palmitic Acid-Induced Lipotoxicity in Hepatocytes | Mimics cellular lipid overload and lipotoxicity, key features of NAFLD.[12] | Intracellular lipid accumulation (Oil Red O staining), cell viability, markers of apoptosis and cellular stress.[7][13] |
| Zucker Obese Rats | Genetically obese model with insulin resistance and hepatic steatosis. | Changes in lipidomic profiles, markers of fibrosis.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of Hsd17B13 inhibitors. Below are representative protocols for in vitro and in vivo steatosis models.
In Vitro Steatosis Model: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
This protocol describes the induction of steatosis in a human hepatocyte cell line.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[14]
-
Palmitic Acid (PA) Preparation: Prepare a stock solution of palmitic acid by dissolving it in ethanol and then conjugating it to bovine serum albumin (BSA) to increase solubility and reduce toxicity. A common ratio is a 2:1 mixture of oleic acid to palmitic acid to better mimic in vivo conditions and reduce overt cytotoxicity.[13]
-
Induction of Steatosis: Treat HepG2 cells with the PA-BSA conjugate (e.g., 125–500 µM PA) for 24 hours to induce lipid accumulation.[14]
-
Inhibitor Treatment: Co-incubate the steatotic HepG2 cells with varying concentrations of the Hsd17B13 inhibitor (e.g., this compound) for a specified period (e.g., 24-48 hours).[7]
-
Assessment of Steatosis:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. Quantify the staining intensity to measure lipid accumulation.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial assay kit.[14]
-
Cell Viability: Assess cell viability using assays such as MTT or LDH release to determine any cytotoxic effects of the inhibitor.
-
In Vivo Steatosis Model: High-Fat Diet-Induced Obesity in Mice
This protocol outlines the use of a diet-induced model of steatosis.
-
Animal Model: Use a susceptible mouse strain such as C57BL/6J.[10]
-
Diet: Feed mice a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.[11][15]
-
Inhibitor Administration: Administer the Hsd17B13 inhibitor (e.g., this compound) to a cohort of HFD-fed mice, typically via oral gavage, for a specified duration during the HFD feeding period. Include a vehicle control group.
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight, food intake, and glucose tolerance throughout the study.
-
Serum Analysis: At the end of the study, collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Harvest the livers, measure their weight, and fix a portion in formalin for histological analysis (H&E and Oil Red O staining) to assess the degree of steatosis, inflammation, and ballooning.
-
Liver Triglyceride Content: Homogenize a portion of the liver to quantify triglyceride levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is essential for understanding the validation process.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic steatosis.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. businesswire.com [businesswire.com]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 10. mdpi.com [mdpi.com]
- 11. Chronic Exposure to a High-Fat Diet Induces Hepatic Steatosis, Impairs Nitric Oxide Bioavailability, and Modifies the Mitochondrial Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Steatosis Model in LMH Cells, Chicken Embryo Hepatocytes, and Liver Tissues Based on a Mixture of Sodium Oleate and Palmitic Acid [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. USP10 Alleviates Palmitic Acid-induced Steatosis through Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conophylline inhibits high fat diet-induced non-alcoholic fatty liver disease in mice | PLOS One [journals.plos.org]
HSD17B13 Inhibitor BI-3231: A Comparative Analysis of Isoform Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HSD17B13 inhibitor, BI-3231, focusing on its cross-reactivity with other hydroxysteroid 17-beta dehydrogenase (HSD17B) isoforms. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing selectivity, and visualizations of relevant biological pathways.
Note on the Target Compound: Initial searches for "Hsd17B13-IN-84" did not yield a publicly documented chemical entity. Therefore, this guide focuses on the well-characterized and selective HSD17B13 inhibitor, BI-3231, as a representative compound for comparative analysis.
Data Presentation: Cross-reactivity of BI-3231 Against HSD17B Isoforms
The selectivity of an inhibitor is a critical parameter in drug development, ensuring that the therapeutic effect is directed towards the intended target with minimal off-target effects. The following table summarizes the inhibitory activity of BI-3231 against human HSD17B13, its murine ortholog, and its closest human homolog, HSD17B11.
| Target Isoform | Inhibitor | IC50 / Ki | Fold Selectivity (vs. hHSD17B13) |
| Human HSD17B13 | BI-3231 | 1 nM (IC50) / 0.7 nM (Ki)[1][2] | - |
| Mouse HSD17B13 | BI-3231 | 13 nM (IC50)[1][2] | 13-fold less potent |
| Human HSD17B11 | BI-3231 | >10,000 nM (IC50)[3][4] | >10,000-fold |
Data for other HSD17B isoforms for BI-3231 is not widely available in the public domain.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below is a detailed methodology for a common enzymatic assay used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (NADH-Glo™ Based)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a co-product of the dehydrogenase reaction.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol (or all-trans-retinol)
-
Cofactor: NAD+
-
Inhibitor compound (e.g., BI-3231) dissolved in DMSO
-
NADH-Glo™ Detection Kit (Promega)
-
Assay Buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20)[5]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound (BI-3231) in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤0.5%).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer. Prepare a solution of β-estradiol and NAD+ in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the inhibitor solution, followed by the HSD17B13 enzyme solution. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Start Reaction: Initiate the enzymatic reaction by adding the β-estradiol and NAD+ solution to each well.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.
-
NADH Detection: Add an equal volume of NADH-Glo™ Detection Reagent to each well. This reagent contains a reductase, a proluciferin substrate, and luciferase. The reductase utilizes NADH to convert the proluciferin to luciferin, which is then used by the luciferase to generate a luminescent signal.[6][7]
-
Signal Measurement: Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[8]
-
Data Analysis: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
Experimental Workflow for HSD17B13 Inhibition Assay
The following diagram illustrates the key steps in the enzymatic assay described above.
Caption: Workflow for HSD17B13 enzymatic inhibition assay.
Signaling Pathway: Role of HSD17B Isoforms in Steroidogenesis
The HSD17B family of enzymes plays a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[9] Different isoforms exhibit distinct substrate specificities and catalytic preferences (oxidation or reduction), thereby regulating the local concentrations of active and inactive steroid hormones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 3. opnme.com [opnme.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 7. NAD(P)H-Glo™ Detection System Protocol [worldwide.promega.com]
- 8. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
HSD17B13 Inhibition: A Comparative Analysis of a Novel Pharmacological Approach and Protective Genetic Variants in Liver Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of the novel HSD17B13 inhibitor, Hsd17B13-IN-84, with the well-documented protective effects of naturally occurring HSD17B13 genetic variants against the progression of chronic liver diseases.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver pathologies.[1][2] Its role in liver disease has been largely informed by human genetics, where loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[3][4] This has spurred the development of pharmacological inhibitors, such as this compound, aiming to replicate these protective effects.
Efficacy Comparison: this compound vs. Genetic Variants
While direct comparative clinical trial data between this compound and HSD17B13 genetic variants is not yet available, we can infer the potential efficacy of pharmacological inhibition by examining preclinical data for potent HSD17B13 inhibitors and the extensive human genetic association data.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with HSD17B13 genetic variants and the expected outcomes from potent pharmacological inhibition.
Table 1: Protective Effects of HSD17B13 Genetic Variants in Liver Disease
| Genetic Variant | Population | Associated Risk Reduction | Key Clinical Endpoints | Reference |
| rs72613567 (TA allele) | European, Hispanic | - 17-30% for NAFLD and NASH cirrhosis (heterozygotes vs. homozygotes) - 42-53% for alcoholic liver disease (heterozygotes vs. homozygotes) - 42-73% for alcoholic cirrhosis (heterozygotes vs. homozygotes) | Reduced liver enzyme levels (ALT, AST), decreased progression from steatosis to NASH, lower incidence of fibrosis and HCC.[3][5] | [3][5] |
| rs6834314 (G allele) | Multi-ethnic Asian | - Lower odds of NASH - Independently associated with a lower incidence of liver-related complications (HR: 0.01) | Reduced hepatocyte ballooning. | [6] |
| rs72613567 (TA allele) | Japanese | Attenuated the effect of PNPLA3 I148M on advanced hepatic fibrosis. | Mitigated risk of liver injury associated with a major genetic risk factor. | [3] |
Table 2: Preclinical Efficacy of HSD17B13 Pharmacological Inhibition
| Inhibitor Class/Name | Model System | Key Efficacy Readouts | Mechanism of Action | Reference |
| This compound | In vitro | IC50 < 0.1 µM for Estradiol | Direct enzymatic inhibition of HSD17B13. | [6] |
| RNAi (ARO-HSD, ALN-HSD) | Healthy volunteers and NASH patients | - Up to 93.4% reduction in hepatic HSD17B13 mRNA - Up to 82.7% reduction in HSD17B13 protein - Up to 42% reduction in ALT and 28% in AST | Silencing of HSD17B13 gene expression. | [7] |
| Small Molecule Inhibitors (e.g., BI-3231, INI-822) | In vitro (human liver cells), in vivo (Zucker obese rats) | - Decreased triglyceride accumulation in lipotoxic stress - Up to 45% decrease in alpha-smooth muscle actin and 42% in collagen type 1 - 79-fold increase in HSD17B13 substrate (12-HETE) | Direct enzymatic inhibition of HSD17B13. | [8][9] |
| shRNA-mediated knockdown | High-fat diet obese mice | - Markedly improved hepatic steatosis - Decreased serum ALT and FGF21 - Reduced markers of liver fibrosis (e.g., Timp2 expression) | Silencing of Hsd17b13 gene expression. | [10] |
Signaling Pathways and Experimental Workflows
The protective mechanism of HSD17B13 loss-of-function, either genetically or pharmacologically, is believed to involve the modulation of lipid metabolism and a reduction in the production of pro-inflammatory lipid mediators.
Figure 1: HSD17B13 Signaling and Points of Intervention. Wild-type HSD17B13, localized to lipid droplets, catalyzes the formation of bioactive products that promote liver inflammation and fibrosis. Both loss-of-function genetic variants and pharmacological inhibitors like this compound lead to reduced or inactive HSD17B13, thereby decreasing the production of these harmful mediators and protecting the liver.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate HSD17B13 inhibition and its effects.
HSD17B13 Enzyme Inhibition Assay
A common method to determine the potency of an inhibitor is through an in vitro enzyme assay.
Figure 2: Workflow for HSD17B13 Enzyme Inhibition Assay. This diagram illustrates the typical steps involved in determining the in vitro potency (IC50) of a small molecule inhibitor like this compound.
Protocol:
-
Assay Preparation: A reaction buffer is prepared containing Tris-HCl, and the cofactor NAD+.[11]
-
Enzyme and Inhibitor Addition: Recombinant human HSD17B13 enzyme is added to the assay plate, followed by the addition of this compound at various concentrations.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as estradiol or leukotriene B4 (LTB4).[11]
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Detection: The formation of the product is quantified using methods like mass spectrometry or a coupled-enzyme luminescence assay to detect NADH.[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration.
In Vivo Efficacy Study in a NASH Mouse Model
To assess the therapeutic potential of an HSD17B13 inhibitor in a more complex biological system, in vivo studies using animal models of NASH are employed.
Figure 3: Experimental Workflow for In Vivo Efficacy Testing. This flowchart outlines the key stages of an in vivo study to evaluate the therapeutic effects of an HSD17B13 inhibitor in a mouse model of NASH.
Protocol:
-
NASH Induction: Male C57BL/6J mice are fed a diet known to induce NASH, such as a high-fat diet or a choline-deficient, L-amino acid-defined diet.[6]
-
Treatment Administration: Once NASH is established, mice are treated with this compound or a vehicle control, typically via oral gavage, for a defined period.
-
In-life Monitoring: Body weight and food intake are monitored throughout the study.
-
Sample Collection: At the end of the treatment period, blood and liver tissue are collected.
-
Endpoint Analysis:
-
Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[1]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.[1]
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of genes and proteins involved in inflammation and fibrosis in the liver tissue.[1]
-
Conclusion
The strong and consistent data from human genetic studies on HSD17B13 loss-of-function variants provide a solid rationale for the development of pharmacological inhibitors. Preclinical data on various HSD17B13 inhibitors, including potent small molecules and RNAi therapeutics, demonstrate that pharmacological inhibition can phenocopy the protective effects observed in individuals with beneficial genetic variants. This compound, as a potent inhibitor, is expected to reduce liver injury, inflammation, and fibrosis. Further clinical investigation is warranted to confirm that the efficacy of potent HSD17B13 inhibitors translates to a clinically meaningful benefit for patients with chronic liver diseases, mirroring the protection afforded by nature's own genetic variations.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13-IN-84's Effect on Liver Triglycerides: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy of novel therapeutic agents is paramount. This guide provides a comparative analysis of Hsd17B13-IN-84's potential effect on liver triglycerides against other therapeutic alternatives for non-alcoholic fatty liver disease (NAFLD). While direct in vivo data for this compound is not yet publicly available, this guide utilizes data from RNA interference (RNAi) targeting Hsd17B13 as a proxy for the therapeutic effect of inhibiting the Hsd17B13 pathway. This approach is based on the rationale that both modalities aim to reduce the functional protein levels of Hsd17B13.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for NAFLD. This liver-specific enzyme is associated with lipid droplets, and its expression is elevated in patients with NAFLD. Inhibition of HSD17B13 is hypothesized to reduce hepatic lipid accumulation. This guide compares the potential efficacy of Hsd17B13 inhibition with established and emerging therapies for reducing liver triglycerides, including Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors and Farnesoid X receptor (FXR) agonists.
Comparative Efficacy on Liver Triglycerides
The following table summarizes the quantitative data on the reduction of liver triglycerides by different therapeutic interventions in preclinical models.
| Therapeutic Agent/Method | Target | Animal Model | Diet | Treatment Duration | Liver Triglyceride Reduction (%) | Reference |
| HSD17B13 Inhibition (RNAi) | Hsd17b13 | Mouse | High-Fat Diet | Not Specified | 45% | [1][2] |
| DGAT2 Inhibitor (PF-07202954) | DGAT2 | Rat | Western Diet | 8 days | 48% | [3] |
| FXR Agonist (Obeticholic Acid) | FXR | Mouse | Diet-Induced NASH | Not Specified | 45.4% (Serum) | [4] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the comparative data. Below are the detailed methodologies for the key experiments cited.
HSD17B13 Inhibition via RNAi in a High-Fat Diet Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: A high-fat diet (HFD), often with 60% of calories from fat, is administered for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.
-
Intervention: A short hairpin RNA (shRNA) targeting Hsd17b13 or a control scramble sequence is delivered to the liver, commonly via an adeno-associated virus (AAV) vector.
-
Measurement of Liver Triglycerides:
-
At the end of the study, mice are euthanized, and liver tissue is collected.
-
A portion of the liver is homogenized in a suitable buffer.
-
Lipids are extracted from the homogenate using a solvent mixture (e.g., chloroform:methanol).
-
The extracted triglycerides are quantified using a colorimetric or fluorometric assay kit. The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a reaction that produces a detectable signal proportional to the glycerol concentration.
-
DGAT2 Inhibition in a Western Diet-Induced NASH Rat Model
-
Animal Model: Male Sprague-Dawley rats are often utilized.
-
Diet: A "Western-style" diet, which is high in fat (e.g., 40-60%), sucrose, and cholesterol, is provided to induce features of non-alcoholic steatohepatitis (NASH).
-
Intervention: The DGAT2 inhibitor (e.g., PF-07202954) is administered orally at a specified dose and frequency for the duration of the study.
-
Measurement of Liver Triglycerides: The protocol for liver triglyceride measurement is similar to the one described for the HSD17B13 inhibition model, involving liver homogenization, lipid extraction, and colorimetric/fluorometric quantification.
FXR Agonism in a Diet-Induced NASH Mouse Model
-
Animal Model: Mouse models susceptible to diet-induced NASH, such as C57BL/6J mice, are used.
-
Diet: A diet designed to induce NASH, which may include high levels of fat, fructose, and cholesterol, is administered.
-
Intervention: The FXR agonist, such as obeticholic acid, is administered to the animals, typically through oral gavage or mixed in the diet.
-
Measurement of Liver Triglycerides: Liver and/or serum triglycerides are measured. For liver triglycerides, the tissue is processed as described above. For serum triglycerides, blood is collected, and the serum fraction is analyzed using a commercially available triglyceride assay kit.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: HSD17B13's role in promoting triglyceride accumulation.
Caption: General experimental workflow for validating drug efficacy.
Caption: Signaling pathways of alternative therapeutic targets.
Conclusion
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-84: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and selectivity of Hsd17B13-IN-84, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Due to the limited publicly available data for this compound, this guide leverages data from a well-characterized alternative, BI-3231, to provide a comprehensive comparative framework. HSD17B13 is a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Quantitative Inhibitor Performance
The following tables summarize the available quantitative data for this compound and the alternative inhibitor, BI-3231.
Table 1: Potency Against HSD17B13
| Compound | Target | IC50 | Ki | Assay Substrate |
| This compound | HSD17B13 | <0.1 μM | Not Available | Estradiol |
| BI-3231 | Human HSD17B13 | 1 nM[1] | 0.7 nM[2] | Estradiol[3] |
| Mouse HSD17B13 | 13 nM[1][4] | Not Available | Estradiol[3] |
Table 2: Selectivity Profile of BI-3231
| Compound | Off-Target | Activity |
| BI-3231 | HSD17B11 | Good selectivity (exact value not specified)[3][5] |
| Panel of 44 receptors | Inhibition >50% at 10µM on only 1 target (COX-2)[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of HSD17B13 inhibitors are outlined below.
HSD17B13 Enzymatic Activity Assay (NADH-Glo)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.
-
Reaction Setup : A reaction mixture is prepared in a 384-well plate containing PBS, 500 μM NAD+, 15 μM β-estradiol (as substrate), and 300 ng of recombinant human HSD17B13 protein. The final volume is brought to 10 μl. Investigational compounds are added at desired concentrations.[5]
-
Detection : An equal volume of NADH-Glo™ Detection Reagent is added to each well.[5]
-
Incubation : The plate is incubated for 1 hour.[5]
-
Measurement : The luminescence, which is proportional to the amount of NADH produced, is measured using a multi-mode plate reader at 450 nm.[5]
Retinol Dehydrogenase Activity Assay (HPLC-based)
This cell-based assay determines the ability of HSD17B13 to convert retinol to retinaldehyde.
-
Cell Culture and Transfection : HEK293 cells are seeded and subsequently transfected with plasmids expressing either wild-type HSD17B13, a mutant variant, or an empty vector as a control.[1][6]
-
Substrate Addition : All-trans-retinol (2 or 5 μM) is added to the cell culture medium.[1]
-
Incubation : The cells are incubated for 6 to 8 hours.[1]
-
Extraction and Analysis : The resulting retinaldehyde and retinoic acid are separated from cell lysates using normal-phase High-Performance Liquid Chromatography (HPLC) and quantified by comparison to retinoid standards.[1]
-
Normalization : Retinoid levels are normalized to the total protein concentration of the cell lysate.[1]
High-Throughput Screening (HTS) using Mass Spectrometry
This method allows for the rapid screening of large compound libraries for HSD17B13 inhibition.
-
Assay Components : The assay is performed with purified human HSD17B13 enzyme, the cofactor NAD+, and a substrate such as β-estradiol or leukotriene B4.[7]
-
Screening : A large compound library (e.g., ~3.2 million compounds) is screened at a fixed concentration (e.g., 10 μM).[8]
-
Detection : The reaction product is detected using mass spectrometry.[9][10]
-
Hit Confirmation : Initial hits are confirmed in single-point assays and counterscreened to eliminate compounds that interfere with the detection technology. Confirmed hits are then further characterized by determining their IC50 values.[8]
Visualizations
The following diagrams illustrate key concepts related to HSD17B13 inhibition.
Caption: Enzymatic reaction of HSD17B13 and the mechanism of inhibition.
Caption: General experimental workflow for identifying and characterizing HSD17B13 inhibitors.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
Reproducibility of Hsd17B13-IN-84 Effects: A Comparative Guide for Researchers
This guide provides a comparative analysis of the reported effects of Hsd17B13-IN-84 and other hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) inhibitors. Due to the limited availability of direct, multi-laboratory reproducibility studies for this compound, this document synthesizes data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 and its Inhibitors
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2] This has made HSD17B13 an attractive therapeutic target for the treatment of these conditions.[2][3] Consequently, several small molecule inhibitors, including this compound, have been developed to modulate its enzymatic activity.
Comparative Analysis of HSD17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable HSD17B13 inhibitors. This data is compiled from various public sources and provides a basis for comparing their potency.
| Inhibitor | IC50 | Substrate(s) | Assay Method | Source |
| This compound | < 0.1 µM | Estradiol | Not specified | MedchemExpress[4] |
| BI-3231 | 1 nM | Estradiol, Leukotriene B4 | Not specified | DIMA Biotechnology[5] |
| HSD17B13-IN-31 | < 0.1 µM | Estradiol | Not specified | MedchemExpress[6] |
| HSD17B13-IN-31 | < 1 µM | Leukotriene B3 | Not specified | MedchemExpress[6] |
| INI-822 | Not specified | Not specified | Not specified | DIMA Biotechnology[5] |
Note: The lack of standardized reporting on assay conditions makes direct comparison challenging. Researchers should consult the primary literature for detailed experimental conditions when evaluating these compounds.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing findings across different laboratories. Below are methodologies for key experiments cited in the characterization of HSD17B13 inhibitors.
HSD17B13 Inhibition Assay (General Protocol)
This protocol is a generalized representation based on methods described for characterizing HSD17B13 inhibitors.[7][8]
1. Reagents and Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection Reagent: NAD-Glo™ Assay kit (Promega) or Mass Spectrometer
2. Assay Procedure (Luminescence-based):
-
Prepare a reaction mixture containing the assay buffer, HSD17B13 enzyme (50-100 nM), and the substrate (10-50 µM).
-
Add the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the reaction at a controlled temperature for a specified time.
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ luminescence assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Assay Procedure (Mass Spectrometry-based):
-
Follow steps 1-4 of the luminescence-based assay.
-
Stop the reaction.
-
Use RapidFire mass spectrometry to directly measure the amount of the oxidized product.
-
Calculate the IC50 value based on the reduction in product formation at different inhibitor concentrations.
Visualizing Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[1] Its overexpression is associated with an increase in the number and size of these droplets.[1] The enzyme is involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[1] Loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to more severe forms like NASH, fibrosis, and cirrhosis.[1]
Caption: HSD17B13 signaling in hepatocytes and its role in NAFLD progression.
General Workflow for HSD17B13 Inhibitor Characterization
The discovery and characterization of HSD17B13 inhibitors typically follow a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the discovery and characterization of HSD17B13 inhibitors.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. 17beta-hsd13 inhibitors - Articles | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Hsd17B13-IN-84 Versus siRNA-Mediated Knockdown for Targeting HSD17B13
For researchers, scientists, and drug development professionals navigating the landscape of HSD17B13 inhibition, two prominent methodologies stand out: the use of small molecule inhibitors like Hsd17B13-IN-84 and the precision of siRNA-mediated gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform your research strategy.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in developing strategies to inhibit its activity or reduce its expression.[1][2][3] This guide dissects the performance of a representative small molecule inhibitor, this compound, and compares it with the widely used technique of siRNA-mediated knockdown.
At a Glance: this compound vs. siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA-mediated Knockdown of HSD17B13 |
| Mechanism of Action | Directly binds to the HSD17B13 enzyme, inhibiting its catalytic activity. | Degrades HSD17B13 messenger RNA (mRNA), preventing protein translation.[4] |
| Target Level | Protein | mRNA |
| Mode of Action | Inhibition of enzyme function | Suppression of gene expression |
| Reversibility | Generally reversible upon withdrawal | Long-lasting, but transient; requires re-administration |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics | Slower, requires time for mRNA degradation and protein turnover |
| Specificity | Dependent on chemical structure; potential for off-target binding to other proteins | Highly specific to the target mRNA sequence; potential for off-target silencing |
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and a representative HSD17B13 siRNA, providing a snapshot of their potency and potential for off-target effects.
Table 1: Potency and Efficacy
| Parameter | This compound (BI-3231 as a representative inhibitor) | HSD17B13 siRNA |
| In Vitro Potency (IC50) | 2.5 nM[5] | Not Applicable |
| Cellular Potency | Effective inhibition in cell-based assays[6] | Up to 98% knockdown of HSD17B13 mRNA in vivo[7] |
| In Vivo Efficacy | Demonstrated anti-MASH effects in mouse models[5] | Significant reduction of hepatic Hsd17b13 gene expression in mice[7] |
Table 2: Selectivity and Off-Target Effects
| Parameter | This compound (and similar inhibitors) | HSD17B13 siRNA |
| Selectivity | High selectivity over other HSD17B family members reported for some inhibitors.[8] | Highly specific to the HSD17B13 mRNA sequence. |
| Potential Off-Target Effects | Cross-reactivity with other proteins sharing structural similarity. | Off-target gene silencing due to partial sequence homology. |
Mechanism of Action: A Visual Explanation
To illustrate the distinct mechanisms of these two approaches, the following diagrams created using Graphviz depict their respective pathways.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inipharm.com [inipharm.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Hsd17B13-IN-84
This guide provides critical safety and logistical information for the proper handling and disposal of Hsd17B13-IN-84, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Immediate Safety and Disposal Plan for this compound
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The product information pages from suppliers indicate that an SDS is available upon request. It is imperative to obtain and review the SDS from your supplier before handling this compound. The SDS will contain detailed and specific information regarding hazards, handling, storage, and emergency procedures.
In the absence of a specific SDS, the following general procedures for handling and disposing of potent, biologically active research chemicals should be strictly followed. These guidelines are based on standard laboratory safety protocols for hazardous chemical waste.
General Disposal Procedures:
-
Waste Identification and Segregation:
-
Treat this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) as hazardous chemical waste.[1]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[2][3] Waste should be segregated by type, such as organic solvents, acids, and bases.[4]
-
Never dispose of this compound down the drain or in the regular trash.[5][6]
-
-
Container Management:
-
Collect all waste in a designated, leak-proof container that is compatible with the chemical.[2][3][7] Plastic containers are often preferred to glass to minimize the risk of breakage.[7]
-
The container must be kept securely closed except when adding waste.[6][7][8]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3][7] Do not use abbreviations or chemical formulas.[7]
-
-
Storage of Waste:
-
Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3]
-
The SAA should be away from regular lab traffic and under the supervision of laboratory personnel.[9]
-
Use secondary containment, such as a tray or bucket, to contain any potential leaks or spills.[2][6]
-
-
Arranging for Disposal:
-
Spill Cleanup:
-
In case of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated personal protective equipment) as hazardous waste and dispose of them accordingly.[1]
-
Quantitative Data: Potency of HSD17B13 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other related inhibitors, providing a comparative view of their potency.
| Compound | IC₅₀ (Estradiol as substrate) | IC₅₀ (Leukotriene B4 as substrate) | IC₅₀ (for 50 nM HSD17B13) |
| This compound | <0.1 µM | Not Reported | Not Reported |
| Hsd17B13-IN-3 | 0.38 µM | 0.45 µM | Not Reported |
| Hsd17B13-IN-8 | <0.1 µM | <1 µM | Not Reported |
| Hsd17B13-IN-9 | Not Reported | Not Reported | 0.01 µM |
| Hsd17B13-IN-73 | <0.1 µM | Not Reported | Not Reported |
Signaling Pathway and Experimental Protocols
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[11] Its expression is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[12][13] Research indicates that inhibiting HSD17B13 may prevent the progression of NAFLD.[14] The diagram below illustrates a simplified signaling pathway involving HSD17B13.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To determine the inhibitory effect of a compound like this compound, a standard in vitro enzyme inhibition assay is performed.[15][16] This protocol outlines the key steps for assessing the compound's ability to block the enzymatic activity of HSD17B13.
Methodology:
-
Preparation of Reagents:
-
Prepare a suitable buffer solution (e.g., phosphate buffer, pH 7.0-7.5) to maintain optimal enzyme activity.[15]
-
Prepare a stock solution of the purified HSD17B13 enzyme.
-
Prepare a stock solution of the substrate (e.g., estradiol or leukotriene B4).
-
Prepare serial dilutions of this compound (the inhibitor) to test a range of concentrations.
-
Prepare any necessary cofactors, such as NAD⁺.
-
-
Assay Procedure:
-
In a microplate, add the buffer, the HSD17B13 enzyme, and varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a set period to allow for binding.[15]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[15]
-
-
Data Collection:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
The workflow for this experimental procedure is visualized below.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
